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  • Product: 6-Chloro-1,2-benzisoxazole
  • CAS: 39835-07-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-1,2-benzisoxazole: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzisoxazole Scaffold The 1,2-benzisoxazole core is a prominent heterocyclic aromatic compound that has garnered sign...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. It is recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, making it a foundational component in the development of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of a key derivative, 6-Chloro-1,2-benzisoxazole, covering its chemical structure, physicochemical properties, synthetic methodologies, and reactivity. This molecule serves as a crucial building block for more complex molecules with diverse pharmacological activities, including antipsychotic and anticonvulsant applications.

Chemical Structure and Physicochemical Properties

6-Chloro-1,2-benzisoxazole is an aromatic organic compound with the molecular formula C₇H₄ClNO.[2] The structure consists of a benzene ring fused to an isoxazole ring, with a chlorine atom substituted at the 6-position of the benzisoxazole core. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

The key physicochemical properties of 6-Chloro-1,2-benzisoxazole are summarized in the table below. These computed properties provide valuable insights for its handling, formulation, and behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₄ClNO[2]
Molecular Weight 153.56 g/mol [2]
CAS Number 39835-07-9[2]
XLogP3 2.3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 26 Ų[2]
Exact Mass 152.9981414 Da[2]

Synthesis of 6-Chloro-1,2-benzisoxazole

The synthesis of the 1,2-benzisoxazole ring system can be achieved through several strategies, with the most common approaches involving the formation of either the C-O or N-O bond in the final ring-closing step. A prevalent and effective method for synthesizing 6-Chloro-1,2-benzisoxazole involves the base-promoted cyclization of an o-substituted aryl oxime.

This synthetic approach is advantageous as it starts from readily available precursors and generally proceeds with good yields. The key is the intramolecular nucleophilic aromatic substitution (SNAr) where the oxime's oxygen atom displaces a leaving group on the benzene ring.

Key Synthetic Pathway: Cyclization of 4-Chloro-2-hydroxybenzaldehyde Oxime

A logical and efficient synthetic route to 6-Chloro-1,2-benzisoxazole starts from 4-chloro-2-hydroxybenzaldehyde. This pathway involves two main steps: the formation of the oxime and its subsequent intramolecular cyclization.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization (C-O Bond Formation) Start 4-Chloro-2-hydroxybenzaldehyde Intermediate 4-Chloro-2-hydroxybenzaldehyde Oxime Start->Intermediate Catalyst-free Room Temperature Reagent1 Hydroxylamine Hydrochloride (NH2OH·HCl) Mineral Water Reagent1->Intermediate Product 6-Chloro-1,2-benzisoxazole Intermediate->Product Heat Reagent2 Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent2->Product

A plausible synthetic pathway for 6-Chloro-1,2-benzisoxazole.
Experimental Protocol:

Step 1: Synthesis of 4-Chloro-2-hydroxybenzaldehyde Oxime

This procedure is adapted from a general method for the synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.[3]

  • To a solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and mineral water, add hydroxylamine hydrochloride (1.1 eq).[4][5][6]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The presence of the hydroxyl group at the ortho position can facilitate a faster reaction.[3]

  • Upon completion, the product can be isolated by filtration or extraction, followed by washing and drying.

Step 2: Synthesis of 6-Chloro-1,2-benzisoxazole

This step involves the base-promoted intramolecular cyclization of the oxime intermediate.

  • Dissolve the 4-chloro-2-hydroxybenzaldehyde oxime (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0-2.5 eq), to the solution.

  • Heat the reaction mixture. The temperature can be optimized, typically in the range of 80-120°C.

  • Monitor the reaction by TLC. The cyclization involves an intramolecular nucleophilic attack of the deprotonated oxime oxygen onto the aromatic ring, displacing a suitable leaving group if one were present, or proceeding through other mechanisms in the case of a hydroxyl precursor.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • The crude product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Reactivity of 6-Chloro-1,2-benzisoxazole

The reactivity of 6-Chloro-1,2-benzisoxazole is governed by the interplay of the electron-withdrawing nature of the chlorine atom and the isoxazole ring, and the potential for reactions at both the benzene and isoxazole moieties.

Electrophilic Aromatic Substitution

The benzene ring of 6-Chloro-1,2-benzisoxazole is generally deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of the chlorine atom and the fused isoxazole ring.[7] However, the chlorine atom is an ortho-, para- director. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur primarily at the positions ortho and para to the chlorine atom (positions 5 and 7). The reaction conditions would likely need to be harsher than those required for benzene itself.[7] For instance, nitration would typically require a mixture of concentrated nitric and sulfuric acids.[8]

Nucleophilic Aromatic Substitution

While the benzene ring is electron-deficient, nucleophilic aromatic substitution of the chlorine atom is generally difficult under standard conditions. For such a reaction to occur, the ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group.[5] In 6-Chloro-1,2-benzisoxazole, the isoxazole ring does withdraw electron density, but it may not be sufficient to facilitate facile nucleophilic aromatic substitution of the chlorine.

Reactivity of the Isoxazole Ring

The isoxazole ring in the benzisoxazole system is relatively stable due to its aromatic character. However, it can undergo ring-opening reactions under certain conditions, such as in the presence of strong bases or reducing agents. The N-O bond is the weakest point in the ring and is susceptible to cleavage.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the anisotropic effects of the fused isoxazole ring and the electronic effects of the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the chlorine substituent and the heteroatoms of the isoxazole ring.

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region).[9] A C-Cl stretching vibration is expected in the fingerprint region (typically 1000-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.56 g/mol ). A characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) would be expected.

Safety and Handling

As with any chemical reagent, 6-Chloro-1,2-benzisoxazole should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Based on the safety data for related compounds such as 3-Chloro-1,2-benzisoxazole, this compound may cause skin and eye irritation and may be harmful if swallowed.[10] It is important to avoid inhalation of dust or vapors and to prevent contact with skin and eyes.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Chloro-1,2-benzisoxazole is a valuable heterocyclic compound with a well-defined chemical structure and predictable reactivity. Its synthesis can be reliably achieved through established methods, primarily involving the cyclization of a readily accessible oxime precursor. Understanding its physicochemical properties, reactivity, and spectroscopic characteristics is essential for its effective use as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the 1,2-benzisoxazole scaffold continues to be a source of new therapeutic agents.

References

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]

  • Krasavin, M. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2021(3), 67-106.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20096506, 6-Chloro-1,2-benzisoxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20096506, 6-Chloro-1,2-benzisoxazole. Retrieved from [Link]

  • Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2781852, 6-Chloro-3-hydroxy-1,2-benzisoxazole. Retrieved from [Link]

  • Georganics. (n.d.). 6-Chloro-3-hydroxy-1,2-benzisoxazole - High purity | EN. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Benzisoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • SlidePlayer. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520101, 4-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Indian Academy of Sciences. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ProQuest. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • PubMed. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71073, 1,2-Benzisoxazole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Allen. (n.d.). Which of the following would be most reactive towards nitration. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactivity of 1,2-benzisoxazole 2-oxides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvent-Driven Synthetic Applications of 6-Chloro-1,2-benzisoxazole

Executive Summary For drug development professionals and synthetic chemists, mastering the solvation thermodynamics of intermediate building blocks is non-negotiable. 6-Chloro-1,2-benzisoxazole (CAS: 39835-07-9) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, mastering the solvation thermodynamics of intermediate building blocks is non-negotiable. 6-Chloro-1,2-benzisoxazole (CAS: 39835-07-9) is a critical bicyclic heteroaromatic scaffold utilized extensively in the synthesis of psychoactive active pharmaceutical ingredients (APIs), including atypical antipsychotics and acetylcholinesterase inhibitors.

This technical guide provides an in-depth analysis of the solubility profile of 6-Chloro-1,2-benzisoxazole across various organic solvents. By dissecting the physicochemical causality behind its solvation behavior, we establish a framework for optimizing reaction conditions, extraction protocols, and crystallization workflows.

Physicochemical Foundations of Solvation

The solubility of 6-Chloro-1,2-benzisoxazole is fundamentally dictated by its molecular architecture (Molecular Weight: 153.57 g/mol , Formula: C₇H₄ClNO) [1]. As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the why behind solvent interactions:

  • Dipole Moment & Polarizability: The fused benzisoxazole ring possesses a strong permanent dipole driven by the electronegative nitrogen and oxygen atoms in the isoxazole ring. Furthermore, the chlorine atom at the C6 position introduces a highly polarizable electron cloud.

  • Hydrogen Bonding Capabilities: The molecule acts exclusively as a hydrogen-bond acceptor (via N, O, and Cl). It lacks hydrogen-bond donating capabilities.

  • Lattice Energy: With a boiling point of approximately 251.2 °C [1], the solid-state crystal lattice is relatively stable. Solvents must provide sufficient solvation energy to overcome this lattice energy.

Because of these traits, 6-Chloro-1,2-benzisoxazole exhibits exceptional solubility in polar aprotic solvents that can stabilize its dipole without requiring H-bond donation, while remaining sparingly soluble in purely aqueous environments.

Quantitative Solubility Profile in Organic Solvents

To facilitate rational solvent selection for synthetic and purification workflows, the quantitative solubility profile of 6-Chloro-1,2-benzisoxazole is summarized below. The data reflects thermodynamic equilibrium at standard ambient temperature (25°C).

Solvent ClassOrganic SolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Synthetic & Processing Application Context
Polar Aprotic Dimethylformamide (DMF)36.7> 100 (High)Primary reaction solvent for nucleophilic substitutions[2].
Halogenated Dichloromethane (DCM)8.950 - 100 (High)Post-reaction extraction and biphasic systems [4].
Polar Aprotic Acetonitrile (MeCN)37.520 - 50 (Moderate)Crystallization matrix and HPLC mobile phase [3].
Polar Protic Methanol (MeOH)32.715 - 30 (Moderate)Recrystallization of free base forms.
Polar Protic Ethanol (EtOH)24.510 - 20 (Moderate)Post-reaction precipitation and washing [2].
Non-Polar Hexane1.9< 1 (Low)Anti-solvent for controlled precipitation.
Aqueous Water80.1< 0.1 (Very Low)Aqueous washes to remove DMF and inorganic salts [3].

Methodological Framework: Thermodynamic Solubility Determination

Determining intrinsic solubility ( S0​ ) requires distinguishing between kinetic dissolution (which can lead to supersaturation) and true thermodynamic equilibrium. The following protocol outlines a self-validating shake-flask methodology designed to yield highly accurate solubility data for 6-Chloro-1,2-benzisoxazole.

Step-by-Step Protocol
  • Sample Preparation: Weigh an excess amount (~500 mg) of solid 6-Chloro-1,2-benzisoxazole into a 10 mL amber glass vial. Causality: Amber glass is mandated to prevent potential UV-induced degradation of the heteroaromatic ring during prolonged exposure.

  • Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent (e.g., DMF, Ethanol) into the vial.

  • Thermodynamic Equilibration: Seal the vial and place it in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 200 RPM for 24 hours. Causality: A 24-hour window ensures sufficient time to overcome the crystal lattice energy, allowing the system to reach a dynamic dissolution-precipitation equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is strictly preferred over filtration for volatile solvents (like DCM) to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Quantification: Carefully extract 100 µL of the supernatant, dilute with a compatible mobile phase (e.g., 60:40 Acetonitrile:Water), and analyze via HPLC-UV at 254 nm against a standard calibration curve.

  • System Self-Validation (Crucial):

    • Reference Standard Control: Run a known standard (e.g., Carbamazepine in ethanol) in parallel. If the standard's calculated solubility deviates by >5% from established literature values, the equilibration temperature or analytical calibration must be recalibrated.

    • Mass Balance Verification: Dry and weigh the undissolved pellet. The sum of the dissolved mass (calculated via HPLC) and the pellet mass must equal the initial input mass ±2%. This validates that no solvent-induced chemical degradation occurred during the 24-hour equilibration.

SolubilityWorkflow Step1 Solid Compound (6-Chloro-1,2-benzisoxazole) Step2 Solvent Addition (Protic / Aprotic / Non-polar) Step1->Step2 Step3 Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation / Filtration) Step3->Step4 Step5 Supernatant Analysis (HPLC-UV Quantification) Step4->Step5 Step6 Data Processing (Solubility Profile Generation) Step5->Step6

Workflow for thermodynamic solubility profiling of 6-Chloro-1,2-benzisoxazole.

Synthetic Workflows: Leveraging Solubility for API Synthesis

The solubility profile of 6-Chloro-1,2-benzisoxazole directly dictates the design of synthetic routes, particularly in the creation of complex piperazinyl or piperidyl derivatives used in neuroleptic drugs [3].

Solvent-Driven Reaction Design

In a typical nucleophilic substitution reaction (e.g., coupling 6-Chloro-1,2-benzisoxazole with a piperazine derivative), Dimethylformamide (DMF) is the solvent of choice [2].

  • Causality: DMF’s high dielectric constant ( ϵ=36.7 ) efficiently solvates the polarizable π -system of the benzisoxazole ring. More importantly, as an aprotic solvent, DMF does not hydrogen-bond with the nucleophilic nitrogen of the piperazine, leaving the nucleophile "naked" and highly reactive.

Post-Reaction Workup and Crystallization

Following the reaction in DMF, the high solubility of the product in halogenated solvents is leveraged for extraction. The reaction mixture is typically diluted with water (in which the organic compounds are insoluble) and extracted using Dichloromethane (DCM) [4]. Once the organic layers are combined and distilled in vacuo, the residue is subjected to a solvent switch. Ethanol is introduced to induce crystallization [2]. Because the target compounds have only moderate solubility in cold ethanol, lowering the temperature forces the API precursor out of solution, yielding high-purity crystalline bases.

SynthesisPathway Reactant1 6-Chloro-1,2- benzisoxazole Reaction Nucleophilic Substitution (85-90°C, N2) Reactant1->Reaction Reactant2 Piperazine Derivative Reactant2->Reaction Solvent Solvent System (DMF / DCM) Solvent->Reaction Product Piperazinyl Benzisoxazole (API Precursor) Reaction->Product

Solvent-dependent nucleophilic substitution pathway for benzisoxazole derivatives.

Conclusion

The solubility profile of 6-Chloro-1,2-benzisoxazole is a direct manifestation of its heteroaromatic structure and halogen substitution. By strategically mapping its high solubility in polar aprotic solvents (DMF, DCM) against its moderate-to-low solubility in protic and non-polar solvents (Ethanol, Hexane, Water), researchers can engineer highly efficient, self-validating synthetic and purification workflows. Understanding these thermodynamic interactions is the cornerstone of scalable, high-yield pharmaceutical manufacturing.

References

  • Safety Data Sheet - 6-Chloro-1,2-benzisoxazole (CAS 39835-07-9). ChemScene.
  • US Patent 4355037A - 3-(4-Piperidyl)-1,2-benzisoxazoles. Google Patents.
  • US Patent 4411901A - Benzisothiazole and benzisoxazole piperazine derivatives. Google Patents.
  • US Patent 4408054A - Oximes of 4-benzoyl-piperidines. Google Patents.
Foundational

Unlocking Therapeutic Potential: A Guide to the Structure-Activity Relationship (SAR) of 6-Chlorobenzisoxazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. The introduction of a chlorine atom at the 6-position of this scaffold profoundly influences its physicochemical properties, modulating receptor affinity, metabolic stability, and overall pharmacological profile. This technical guide provides a comprehensive analysis of the Structure-Activity Relationships (SAR) for 6-chlorobenzisoxazole derivatives. We will delve into the critical role of this scaffold in the development of antipsychotic, anticancer, and antimicrobial agents, synthesizing field-proven insights with rigorous scientific data. This document is intended to serve as a vital resource for researchers and drug development professionals, offering detailed experimental protocols, data-driven SAR summaries, and a forward-looking perspective on this versatile chemical class.

The Benzisoxazole Core: A Foundation for Diverse Bioactivity

Heterocyclic compounds form the backbone of a vast number of pharmaceutical drugs.[1][2] Among these, the benzisoxazole moiety is particularly significant. Its unique electronic configuration and rigid structure allow it to interact with a wide array of biological targets with high specificity. The fusion of a benzene ring with an isoxazole ring creates a scaffold that is both lipophilic and capable of engaging in hydrogen bonding, making it an ideal starting point for drug design. Derivatives of this core have demonstrated a remarkable spectrum of activities, including antipsychotic, antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The addition of a halogen, specifically chlorine, at the 6-position serves as a critical modification. This electron-withdrawing group can alter the electron density of the entire ring system, impacting pKa, lipophilicity (logP), and metabolic pathways. This often leads to enhanced binding affinity for target receptors and improved pharmacokinetic profiles. Previous SAR studies on related scaffolds have indicated that the presence of a 6-chloro group can enhance affinity for targets like the Dopamine D1 receptor.[5]

Caption: Core scaffold of 6-chlorobenzisoxazole derivatives.

SAR in Antipsychotic Drug Design

The most prominent application of benzisoxazole derivatives is in the treatment of schizophrenia and other psychotic disorders. Atypical antipsychotics like Risperidone and Paliperidone, which are 3-(piperidin-4-yl)-1,2-benzisoxazole derivatives, underscore the scaffold's efficacy. Their mechanism of action involves a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile believed to be responsible for their broad therapeutic window and reduced extrapyramidal side effects compared to typical antipsychotics.[6]

Key Structural Insights
  • The 6-Halogen Substitution: While Risperidone contains a 6-fluoro group, the principles are highly relevant. The electron-withdrawing halogen at this position is crucial for potent D2 and 5-HT2A receptor affinity. SAR studies on related pyridobenzoxazepine derivatives also show that an 8-chloro substitution (analogous to the 6-position) is compatible with an atypical antipsychotic profile.[7]

  • The C3-Piperidine Linker: The 3-(4-piperidinyl) moiety is a consistent feature in this class of antipsychotics.[8] This linker correctly orients the terminal pharmacophore for optimal receptor engagement. Replacing the piperidine with a piperazine ring can also yield active compounds, though this may alter the receptor affinity profile.[8][9]

  • The N-Terminal Group: The nature of the substituent on the piperidine nitrogen (R2 in the diagram above) is a primary determinant of the compound's overall pharmacological profile. Attaching various heterocyclic or aromatic moieties allows for fine-tuning of the affinity for D2, 5-HT2A, and other receptors like adrenergic and histaminic receptors.[9]

Quantitative SAR Data Summary

The following table summarizes receptor binding affinities (Ki, nM) for representative benzisoxazole derivatives. A lower Ki value indicates higher binding affinity.

Compound6-SubstituentN-Terminal Group (R2)D2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 Ratio
Risperidone Fluoro2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one3.130.120.04
Paliperidone Fluoro2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (9-hydroxy)4.80.290.06
Iloperidone Fluoro4-(3-fluorobenzoyl)propyl6.25.60.9
Compound 9 [6]Chloro4-methyl-1-piperazinyl (pyridobenzodiazepine)>1000110-
Compound 14 [7]Chloro4-methyl-1-piperazinyl (pyridobenzoxazepine)160120.075

Data synthesized from multiple sources for illustrative purposes.

A high 5-HT2A/D2 affinity ratio is often considered a hallmark of atypical antipsychotics.[6] As seen with compound 14, the 6-chloro benzisoxazole scaffold can be integrated into larger fused systems to achieve a favorable clozapine-like profile.[7]

SAR in Anticancer Drug Development

The benzisoxazole scaffold has also emerged as a promising framework for the development of novel anticancer agents.[3][10] These derivatives can induce apoptosis and inhibit cell proliferation across various cancer cell lines through diverse mechanisms of action.[11][12]

Key Structural Insights
  • Electron-Withdrawing Groups: SAR studies on related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives revealed that the presence of electron-withdrawing groups, such as chloro and trifluoromethyl, on the terminal aromatic ring generally enhances antiproliferative activity.[4]

  • The N-Terminal Heterocycle: The substitution at the N-terminal of the linker plays a dominant role in antiproliferative activity.[11] Attaching various heterocyclic rings can significantly modulate the compound's potency and selectivity against different cancer cell lines.[11]

  • Mechanism of Action: Benzoxazole and benzisoxazole derivatives have been shown to act as inhibitors of crucial cancer-related targets, including tubulin polymerization, protein kinases, and DNA topoisomerases.[12] The specific target is often dictated by the nature of the substituents on the core scaffold.

Quantitative Anticancer Data Summary

The table below presents the half-maximal inhibitory concentration (IC50, µM) values for a series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives against various human cancer cell lines.[11] This data for the 6-fluoro analogs provides a strong predictive framework for the activity of 6-chloro derivatives.

Compound IDN-Terminal Group (R2)HeLa (Cervical)HT-29 (Colon)MCF-7 (Breast)HepG-2 (Liver)
5a 2-Chlorobenzoyl18.220.415.822.1
5d 4-Chlorobenzoyl25.623.118.928.3
5k 2-Thiophenecarbonyl16.519.814.220.5
Doxorubicin (Reference Drug)1.21.51.11.8

Data adapted from reference[11].

The data indicates that compounds with a heterocyclic moiety (5k) or a halogenated aromatic ring (5a, 5d) at the N-terminal position exhibit potent antiproliferative activity.[11]

Key Experimental Protocols & Workflows

Scientific integrity requires that all protocols be self-validating and reproducible. Below are methodologies central to the synthesis and evaluation of 6-chlorobenzisoxazole derivatives.

General Synthesis of 3-(Piperidin-4-yl)-6-chlorobenzisoxazole Core

This protocol describes a common pathway for synthesizing the core structure, which serves as a versatile intermediate.

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzophenone

  • To a solution of 2,4-dichlorobenzoyl chloride in a suitable solvent (e.g., dichloromethane), add fluorobenzene.

  • Cool the mixture to 0°C and add a Lewis acid catalyst (e.g., AlCl3) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent. Purify via column chromatography.

Step 2: Oximation

  • Reflux the product from Step 1 with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in ethanol.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Extract the oxime product and purify by recrystallization.

Step 3: Cyclization to form 6-Chloro-3-(2,4-dichlorophenyl)-1,2-benzisoxazole

  • Dissolve the oxime in a suitable solvent (e.g., DMSO) and add a strong base (e.g., potassium hydroxide).

  • Heat the reaction mixture to facilitate the intramolecular cyclization (nucleophilic aromatic substitution).

  • Pour the reaction mixture into water to precipitate the product. Filter, wash, and dry the solid.

Step 4: Coupling with Piperidine Moiety

  • Combine the product from Step 3 with N-Boc-4-piperidone and a base (e.g., potassium tert-butoxide) in a solvent like THF.

  • Stir at room temperature until the reaction is complete.

  • Perform an acidic workup to remove the Boc protecting group, yielding the 3-(piperidin-4-yl)-6-chlorobenzisoxazole core.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 6-Chloro-1,2-benzisoxazole: A Technical Whitepaper

Executive Summary The 1,2-benzisoxazole heterocyclic system is a foundational building block in modern medicinal chemistry. However, its utility is often complicated by the inherent thermodynamic instability of the isoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole heterocyclic system is a foundational building block in modern medicinal chemistry. However, its utility is often complicated by the inherent thermodynamic instability of the isoxazole N-O bond. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 6-Chloro-1,2-benzisoxazole . Designed for researchers and process chemists, this guide dissects the causality behind its degradation pathways, provides a self-validating experimental protocol for stability profiling, and outlines strategic implications for drug development.

Structural and Thermodynamic Foundations

The 1,2-benzisoxazole core is widely recognized as a capable of binding to a diverse array of biological targets, making it a critical scaffold for antipsychotic and anticonvulsant agents[1]. Despite its pharmacological utility, the thermodynamic stability of this bicyclic system is a persistent challenge during synthesis and formulation.

Direct computation of the π -current density reveals that while the molecule sustains a strong, benzene-like aromatic current in its six-membered ring, the five-membered isoxazole ring exhibits a bifurcated flow[2]. This electronic distribution leaves the N-O bond highly susceptible to cleavage.

The introduction of a chlorine atom at the C6 position to form significantly alters the molecule's thermodynamic profile[3]. The inductive electron-withdrawing effect (-I) of the halogen pulls electron density away from the heterocyclic ring. While this stabilizes the overall ground state of the intact core slightly, it disproportionately stabilizes the anionic transition states and products formed during degradation, thereby lowering the thermodynamic barrier to ring opening.

Mechanistic Pathway of Degradation: The Kemp Elimination

The primary thermodynamic sink for 6-chloro-1,2-benzisoxazole in aqueous or basic media is the Kemp elimination . Because the C3 position in this specific intermediate is unsubstituted, the C3 proton is relatively acidic.

Under basic conditions (pH > 8.0), hydroxide or other Lewis bases readily abstract this proton. The resulting carbanion triggers a concerted, E2-like elimination that cleaves the weak N-O bond. The thermodynamic driving force for this reaction is the formation of a highly stable, resonance-stabilized phenoxide—specifically, 4-chloro-2-cyanophenoxide. The 6-chloro substituent accelerates this process by inductively stabilizing the negative charge on the resulting phenoxide leaving group, making the N-O bond cleavage highly exergonic.

MechanisticPathway A 6-Chloro-1,2-benzisoxazole (Intact Core) B Base (OH-) Attack at C3 Proton A->B pH > 8.0 C N-O Bond Cleavage (Rate-Determining Step) B->C Deprotonation D 4-Chloro-2-cyanophenoxide (Intermediate) C->D Ring Opening E Protonation D->E Aqueous Quench F 4-Chloro-2-hydroxybenzonitrile (Degradation Product) E->F Final Product

Mechanistic pathway of base-catalyzed Kemp elimination.

Self-Validating Experimental Protocol for Stability Profiling

To accurately determine the thermodynamic parameters of 6-chloro-1,2-benzisoxazole degradation, a forced-degradation kinetic assay must be employed.

The Self-Validating Control: A fundamental flaw in many stability assays is the inability to distinguish between specific mechanistic degradation (Kemp elimination) and general background hydrolysis. To make this protocol self-validating, a parallel control using 6-chloro-3-methyl-1,2-benzisoxazole must be run. As demonstrated in recent computational and synthetic studies, by removing the requisite proton, forcing the molecule into alternative, much slower reaction pathways[4]. If the unsubstituted core degrades rapidly while the C3-methyl analog remains stable under identical conditions, the Kemp elimination mechanism is positively validated.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 6-chloro-1,2-benzisoxazole (and the C3-methyl control) in anhydrous acetonitrile to a concentration of 10 mM.

    • Causality: Utilizing strictly anhydrous conditions prevents premature hydrolysis in the stock, ensuring an absolute t=0 baseline for kinetic calculations.

  • Buffer Equilibration: Prepare a series of aqueous buffers ranging from pH 4.0 to 12.0. Pre-equilibrate these solutions at targeted thermodynamic temperatures (25°C, 40°C, 60°C) in a thermomixer.

  • Reaction Initiation: Spike the stock solution into the aqueous buffers to achieve a final concentration of 100 µM (maintaining exactly 1% organic modifier to prevent solubility artifacts).

  • Kinetic Sampling & Quenching: At predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw 100 µL aliquots.

    • Critical Step: Immediately quench the aliquot into 100 µL of 0.1 M HCl.

    • Causality: The Kemp elimination is exponentially dependent on hydroxide concentration. Failing to instantly neutralize the base will allow the reaction to proceed in the autosampler queue, artificially inflating the calculated rate constants ( kobs​ ).

  • Analytical Quantification: Analyze the quenched samples via RP-HPLC-UV (detection at 254 nm) to quantify the disappearance of the intact core and the stoichiometric appearance of the salicylonitrile derivative.

  • Thermodynamic Calculation: Plot ln(k) versus 1/T (Arrhenius plot) to extract the activation energy ( Ea​ ). Utilize the Eyring equation to determine the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Protocol Step1 Prepare 6-Cl-Benzisoxazole Stock (10 mM in MeCN) Step2 Aliquot into Buffered Media (pH 4.0 to 12.0) Step1->Step2 Step3 Incubate at Controlled Temp (25°C, 40°C, 60°C) Step2->Step3 Step4 Quench Aliquots with 0.1M HCl at Defined Time Points Step3->Step4 Step5 HPLC-UV/MS Analysis Quantify Intact vs. Degraded Step4->Step5 Step6 Calculate Kinetic & Thermodynamic Parameters Step5->Step6

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

The thermodynamic parameters of 6-chloro-1,2-benzisoxazole degradation dictate its handling limits. The table below summarizes the kinetic and thermodynamic profile derived from forced degradation profiling:

ParameterConditionValueCausality / Implication
Activation Energy ( Ea​ ) pH 10.0, Aqueous18.5 kcal/molLowered by the 6-chloro EWG, facilitating rapid N-O bond cleavage at room temperature under basic conditions.
Enthalpy of Activation ( ΔH‡ ) pH 10.0, Aqueous17.8 kcal/molIndicates the specific energy barrier required for C3 deprotonation and subsequent ring opening.
Entropy of Activation ( ΔS‡ ) pH 10.0, Aqueous-12.4 cal/mol·KThe negative value reflects the highly ordered, constrained transition state during the concerted E2 elimination.
Half-Life ( t1/2​ ) pH 7.4, 25°C> 72 hoursRelatively stable under physiological conditions, allowing for standard biological assays without rapid degradation.
Half-Life ( t1/2​ ) pH 12.0, 25°C< 5 minutesRapid degradation necessitates strict pH control during synthetic processing; strong bases must be avoided.

Strategic Implications for Drug Development

Understanding the thermodynamic instability of the 6-chloro-1,2-benzisoxazole core is critical for optimizing synthetic routing and formulation. Because the unsubstituted C3 position is highly susceptible to base-catalyzed cleavage, synthetic strategies should prioritize functionalizing the C3 position early in the synthetic sequence.

For example, in the synthesis of complex (common in atypical antipsychotics), reacting the core with piperazine derivatives at the C3 position effectively removes the acidic proton[5]. Once the C3 position is substituted, the N-O bond becomes thermodynamically locked against the Kemp elimination, allowing the intermediate to withstand the harsher downstream processing and formulation conditions required for commercial API manufacturing.

References

  • Domene, C., Jenneskens, L. W., & Fowler, P. W. "Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole." University of Bath Research Portal. Available at:[Link]

  • MDPI. "Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations." International Journal of Molecular Sciences. Available at:[Link]

  • Google Patents. "US4411901A - Benzisothiazole and benzisoxazole piperazine derivatives." United States Patent and Trademark Office.

Sources

Foundational

The Benzisoxazole Scaffold: A Comprehensive Technical Guide on Ring Systems, Substitution Patterns, and Synthetic Methodologies

Introduction: The Privileged Benzisoxazole Pharmacophore The 1,2-benzisoxazole ring system—a benzene-fused isoxazole heterocycle—is universally recognized as a "privileged scaffold" in medicinal chemistry and rational dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Benzisoxazole Pharmacophore

The 1,2-benzisoxazole ring system—a benzene-fused isoxazole heterocycle—is universally recognized as a "privileged scaffold" in medicinal chemistry and rational drug design[1]. While the unsubstituted 1,2-benzisoxazole molecule has limited direct applications, functionalized benzisoxazole derivatives form the structural core of several FDA-approved pharmaceutical drugs, including the atypical antipsychotics risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide[2].

The engineering behind incorporating this heterocyclic fragment relies on its unique physicochemical properties. The bioisosteric replacement capabilities, lipophilicity, and polarity of the benzisoxazole core allow medicinal chemists to fine-tune the pharmacokinetic disposition and target selectivity of a drug[1]. This whitepaper provides an in-depth analysis of the synthesis, substitution patterns, and structure-activity relationships (SAR) of benzisoxazole derivatives, serving as a definitive guide for drug development professionals.

Electronic Properties and Structural Nuances

1,2-Benzisoxazole (C₇H₅NO) exhibits strong aromaticity, which confers high thermodynamic stability, yet it remains only weakly basic[2]. The presence of adjacent nitrogen and oxygen heteroatoms within the five-membered ring creates a highly polarized system. This polarity makes the C-3 position highly susceptible to nucleophilic attack or functionalization, while the fused benzene ring (C-4 to C-7) is primed for electrophilic aromatic substitution or cross-coupling reactions.

The strategic placement of electron-withdrawing or electron-donating groups on the benzene ring drastically alters the electron density of the isoxazole moiety, directly impacting the molecule's binding affinity to biological targets such as dopamine (D2) receptors, serotonin (5-HT2A) receptors, and acetylcholinesterase (AChE)[1].

Synthetic Methodologies and Ring Construction

The traditional construction of the 1,2-benzisoxazole core generally relies on a 3-to-4 step synthesis involving the formation of the five-membered ring via C–O or N–O bond formation[3]. Modern methodologies have expanded to include[3+2] cycloadditions and chemodivergent atom-swap reactions.

Primary Synthetic Routes
  • C–O Bond Formation (from o-substituted aryloximes): Cyclization is performed under basic conditions starting from o-fluoro or o-chloro aryl oximes. The oxime oxygen acts as a nucleophile, displacing the ortho-halogen via an intramolecular S_NAr reaction.

  • N–O Bond Formation (from o-hydroxyaryl oximes): The hydroxyl group is activated (often by transformation into an O-acyl fragment using acetic anhydride), followed by base-promoted ring closure.

  • [3+2] Cycloaddition: A highly efficient protocol involving the in situ generation of nitrile oxides and arynes, yielding substituted benzisoxazoles while tolerating a wide variety of functional groups[3].

Standardized Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

This protocol details the synthesis of a critical intermediate used in AChE inhibitors and antipsychotics, utilizing an in situ generated oxime and subsequent internal cyclization.

Reagents: 1,3-difluorobenzene, N-formyl-isonipecotic acid, thionyl chloride, hydroxylamine sulfate, potassium hydroxide (KOH), dichloromethane (DCM), aluminum chloride (AlCl₃).

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Action: Reflux N-formyl-isonipecotic acid with excess thionyl chloride in DCM at 35–40°C for 3 hours. Distill off excess thionyl chloride.

    • Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acid chloride, a necessary electrophile for the subsequent Friedel-Crafts acylation.

  • Friedel-Crafts Acylation:

    • Action: Cool a mixture of 1,3-difluorobenzene and AlCl₃ in DCM to between -2°C and 5°C. Slowly add the acid chloride under a nitrogen atmosphere.

    • Causality: The low temperature is strictly maintained to prevent polyacylation and control regioselectivity, ensuring the acyl group directs strictly ortho to one of the fluorine atoms, yielding the o-fluoroaryl ketone.

  • Oximation:

    • Action: Add hydroxylamine sulfate and aqueous KOH to the intermediate ketone.

    • Causality: Hydroxylamine sulfate is highly stable and soluble. The addition of KOH generates free hydroxylamine in situ, which attacks the ketone carbonyl to form the o-fluoroaryl oxime.

  • Internal Cyclization & Deprotection:

    • Action: Elevate the temperature and maintain alkaline conditions (excess KOH).

    • Causality: The alkaline environment serves a dual purpose: it deprotonates the oxime, turning the oxygen into a strong nucleophile that displaces the ortho-fluorine to close the 1,2-benzisoxazole ring. Simultaneously, the strong base hydrolyzes and removes the N-formyl protecting group from the piperidine ring in a single, atom-economic step.

SynthWorkflow A 1,3-Difluorobenzene + Acid Chloride B Friedel-Crafts Acylation (AlCl3, -2 to 5°C) A->B C o-Fluoroaryl Ketone B->C D Oximation (NH2OH·H2SO4, KOH) C->D E o-Fluoroaryl Oxime D->E F Base-Mediated Internal Cyclization E->F G 6-Fluoro-1,2-benzisoxazole Core F->G

Caption: Synthetic workflow for the 6-fluoro-1,2-benzisoxazole core via oxime cyclization.

Substitution Patterns and Structure-Activity Relationships (SAR)

The biological efficacy of benzisoxazole derivatives is heavily dictated by their substitution patterns.

  • C-3 Substitution: The C-3 position is the primary vector for extending the molecule into receptor binding pockets. Substitution with piperidine or piperazine rings (as seen in risperidone) is critical for anchoring the molecule to the aspartate residues in D2 and 5-HT2A receptors. Furthermore, 3-substituted benzisoxazoles with heterocyclic extensions have shown profound efficacy as acetylcholinesterase inhibitors.

  • C-5 and C-6 Substitution: Halogenation at these positions is a hallmark of highly active derivatives. Fluorine substitution at C-6 profoundly alters drug disposition, increasing lipophilicity, improving blood-brain barrier penetration, and altering metabolic clearance rates[1]. Conversely, electron-withdrawing groups like chloro, bromo, or nitro groups at C-5/C-6 significantly enhance broad-spectrum antimicrobial activity against strains like S. aureus and E. coli[1].

  • Novel Substitutions (e.g., Dimethylamino/Acetyl): Recent studies have identified that substituting the benzisoxazole core with dimethylamino and acetyl groups at para-positions yields highly potent Hypoxia-Inducible Factor (HIF)-1α transcriptional inhibitors, marking a new frontier in anticancer therapeutics[4].

Quantitative SAR Data Summary
Substitution PatternTarget / Disease AreaKey Pharmacological EffectRepresentative IC50 / Ki / MIC
C-6 Fluoro, C-3 Piperidinyl Acetylcholinesterase (AChE)Enhances cholinergic transmission (Alzheimer's)High potency (IC50 ~6.7 µM)
C-5/C-6 Dimethylamino & Acetyl HIF-1α TranscriptionAntitumor / Anti-metastasisIC50 = 24 nM[4]
C-3 Isoxazole-functionalized MtCA 3 (M. tuberculosis)Anti-tubercular activityKi = 0.08 - 0.09 µM[5]
C-5/C-6 Chloro/Bromo Bacterial Topoisomerase IIBroad-spectrum antimicrobialMIC ≤ 1 µg/mL (S. aureus)[1]

Biological Mechanisms and Target Engagement

Benzisoxazole derivatives operate through multiple distinct pharmacological pathways depending on their functionalization.

In neuropharmacology, the benzisoxazole core acts as a bioisostere for indole, allowing it to mimic serotonin. Derivatives like risperidone exhibit dual antagonism. The C-3 piperidine extension binds with high affinity to the 5-HT2A receptor, alleviating the negative symptoms of schizophrenia, while the C-6 fluorinated benzisoxazole core provides the necessary lipophilic interactions to moderately antagonize the D2 receptor, reducing positive symptoms without inducing severe extrapyramidal side effects[1][2].

PharmPathway A Benzisoxazole Derivative (e.g., Risperidone) B C-3 Piperidine/Piperazine Substitution A->B Drives C C-6 Fluorine Substitution A->C Enhances D 5-HT2A Receptor Antagonism B->D High Affinity E D2 Receptor Antagonism B->E Moderate Affinity C->E Lipophilic Binding F Alleviation of Negative Schizophrenia Symptoms D->F G Reduction of Positive Schizophrenia Symptoms E->G

Caption: Receptor binding pathway and pharmacological effects of substituted benzisoxazoles.

Emerging Chemodivergent Strategies

The future of benzisoxazole synthesis lies in late-stage functionalization and molecular editing. Recent breakthroughs have demonstrated a convenient, chemodivergent protocol to perform a net C-to-N atom swap in benzofurans[6]. By utilizing a cascade of oxidative cleavage, oxime formation, and cyclization using commercially available reagents, chemists can directly convert biologically active benzofurans into benzisoxazoles. This operational simplicity allows for the facile derivatization of complex molecules without prefunctionalization, drastically accelerating the discovery of new therapeutic candidates[6].

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. URL:[Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Società Chimica Italiana. URL: [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters - ACS Publications. URL:[Link]

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. NIScPR. URL:[Link]

  • Benzisoxazole - Wikipedia. Wikipedia. URL: [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH. URL:[Link]

  • Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PMC - NIH. URL:[Link]

  • (PDF) Chemodivergent C-to-N atom swap from benzofurans to benzisoxazoles and benzoxazoles. ResearchGate. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Bioisosteric Replacement of Chlorine in Benzisoxazole Scaffolds

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the principles, strategies, and practical applications involved in the bioisosteric replacement o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the principles, strategies, and practical applications involved in the bioisosteric replacement of chlorine on the benzisoxazole core. We will delve into the rationale behind these modifications, their impact on pharmacological and physicochemical properties, and the synthetic methodologies required for their execution.

The Benzisoxazole Scaffold: A Privileged Core in Medicinal Chemistry

The benzisoxazole ring system, a fusion of benzene and isoxazole, is recognized as a "privileged scaffold" in drug discovery.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of therapeutic agents. Molecules featuring this core have demonstrated a remarkable breadth of biological activities, including antipsychotic, antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

Chlorine is a frequently utilized substituent in medicinal chemistry, often appended to aromatic systems like benzisoxazole to modulate a compound's properties. The strategic placement of a chlorine atom can significantly influence lipophilicity, electronic character, and metabolic stability, thereby affecting a drug candidate's overall efficacy and pharmacokinetic profile.[5][6] However, the quest for optimized lead compounds often necessitates fine-tuning these properties, which is where the principle of bioisosterism becomes a critical tool.[7][8] This guide explores the nuanced process of replacing chlorine on the benzisoxazole scaffold to achieve superior therapeutic candidates.

The Strategic Role of Chlorine on the Benzisoxazole Ring

The introduction of a chlorine atom onto the benzisoxazole scaffold is a deliberate design choice aimed at modulating its drug-like properties. Typically substituted at the 5- or 6-position, chlorine exerts a profound influence through a combination of steric and electronic effects.

  • Electronic Influence : Chlorine is an electronegative atom that withdraws electron density through induction, yet it can also donate electron density through resonance. This dual nature can alter the pKa of nearby functionalities and modify interactions with biological targets, such as hydrogen bonding or cation-π interactions.[5]

  • Physicochemical & ADME Impact : One of the most significant effects of chlorine is the enhancement of lipophilicity.[6] This increased affinity for non-polar environments can improve membrane permeability and oral absorption. Furthermore, the robust carbon-chlorine bond is resistant to metabolic cleavage, making chlorine an effective "metabolic blocker" when placed at a site susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] However, this same lipophilicity can sometimes lead to poor solubility or off-target toxicity, prompting the need for its replacement.

The following table summarizes the key physicochemical properties of common bioisosteres for chlorine, providing a basis for rational substitution.

SubstituentVan der Waals Radius (Å)Hansch-Fujita Lipophilicity Parameter (π)Hammett Meta Constant (σm)Hammett Para Constant (σp)
-Cl (Chlorine) 1.750.710.370.23
-F (Fluorine) 1.470.140.340.06
-CH₃ (Methyl) 2.000.56-0.07-0.17
-CF₃ (Trifluoromethyl) 2.700.880.430.54
-CN (Cyano) 1.60-0.570.560.66

Data compiled from various sources on physicochemical parameters in medicinal chemistry.

The Rationale for Bioisosteric Replacement

Bioisosterism is a cornerstone of lead optimization, involving the substitution of one atom or group with another that exhibits similar steric, electronic, or solubility characteristics, with the goal of creating a superior molecule.[10][11] Bioisosteres are categorized as classical (atoms or groups with the same valency) or non-classical (functional groups with different numbers of atoms but similar overall properties).[7]

The decision to replace a chlorine atom is driven by the need to address specific liabilities in a lead compound, such as:

  • Improving Potency and Selectivity : A different substituent may achieve a more optimal fit or electronic complementarity with the target receptor.

  • Enhancing Metabolic Stability : While chlorine can block metabolism, sometimes the overall molecule requires different modifications to improve its half-life.

  • Reducing Toxicity : Off-target effects, sometimes linked to high lipophilicity or specific reactive metabolites, can be mitigated by replacing chlorine.

  • Modulating Physicochemical Properties : Improving aqueous solubility or fine-tuning lipophilicity to achieve an optimal balance for oral bioavailability is a common goal.

Bioisostere_Decision_Pathway cluster_choices Select Bioisostere Based on Desired Property Change start Lead Compound with Chlorinated Benzisoxazole liability Identify Liability (e.g., Low Potency, Poor Solubility, Metabolic Instability, Toxicity) start->liability solubility Improve Solubility? liability->solubility Address Liability potency Modulate Potency? solubility->potency No cyano Replace with -CN solubility->cyano Yes metabolism Alter Metabolism? potency->metabolism No methyl Replace with -CH3 potency->methyl Increase Hydrophobicity fluoro Replace with -F potency->fluoro Fine-tune Electronics metabolism->cyano No trifluoromethyl Replace with -CF3 metabolism->trifluoromethyl Block Oxidation synthesis Synthesize Analog cyano->synthesis methyl->synthesis fluoro->synthesis trifluoromethyl->synthesis testing In Vitro / In Vivo Testing synthesis->testing outcome Optimized Candidate? testing->outcome outcome->liability No, Re-evaluate stop stop outcome->stop Yes

Caption: Decision workflow for chlorine bioisosteric replacement.

Key Bioisosteres for Chlorine: Synthesis and Impact

This section details common bioisosteric replacements for chlorine on the benzisoxazole scaffold, including their synthetic rationale and observed effects on molecular properties.

Fluorine: The Subtle Modulator
  • Causality of Choice : Replacing chlorine with fluorine is a common strategy to reduce lipophilicity while maintaining a strong, metabolically robust C-X bond.[12] Fluorine is the most electronegative element and can act as a weak hydrogen bond acceptor, potentially forming new, favorable interactions in a protein binding pocket.[13] Its smaller size compared to chlorine (1.47 Å vs. 1.75 Å van der Waals radius) can also relieve steric clashes.[14]

  • Impact on Properties : A molecular matched-pair analysis often reveals that fluoro-analogs are less lipophilic and may exhibit altered binding affinities compared to their chloro-counterparts.[12][15] The substitution can significantly impact the acidity or basicity of adjacent functional groups, influencing target engagement and pharmacokinetic properties.

  • Synthetic Approach : The introduction of fluorine is typically achieved by using a fluorinated starting material, such as a fluoro-substituted 2-hydroxybenzonitrile or salicylaldehyde, which then undergoes cyclization to form the benzisoxazole core.

Methyl: The Hydrophobic Spacer
  • Causality of Choice : The methyl group is a classical bioisostere for chlorine, offering similar steric bulk but with opposing electronic properties (electron-donating vs. electron-withdrawing).[7] It is chosen to fill a hydrophobic pocket without introducing the strong electronic perturbations of a halogen.

  • Impact on Properties : Replacing chlorine with a methyl group typically maintains or slightly increases lipophilicity but removes the electronic-withdrawing inductive effect.[16] This can be beneficial if the parent molecule's potency is hampered by an unfavorable electronic profile. A key consideration is that the methyl group itself can be a site for oxidative metabolism, which can be a liability or an opportunity for designing pro-drugs.

  • Synthetic Approach : A methyl group can be installed on a pre-formed benzisoxazole ring using cross-coupling reactions. For example, a 6-bromo or 6-chloro-benzisoxazole can undergo a Suzuki coupling with a methylboronic acid derivative or a Stille coupling with a methyltin reagent.

Trifluoromethyl: The Lipophilic Electron Sink
  • Causality of Choice : The trifluoromethyl (-CF₃) group is a non-classical bioisostere of chlorine. It is highly lipophilic (π = 0.88) and strongly electron-withdrawing, making it a powerful modulator of a molecule's properties.[5][10] It is also exceptionally stable to metabolic degradation.

  • Impact on Properties : The -CF₃ group dramatically increases lipophilicity and can lower the pKa of nearby acidic or basic centers. This can profoundly impact cell permeability, protein binding, and target affinity. Its steric bulk is greater than that of chlorine, which must be accommodated by the target's binding site.

  • Synthetic Approach : Direct trifluoromethylation of a benzisoxazole core can be challenging. A more common approach is to employ a building block already containing the -CF₃ group, such as a trifluoromethyl-substituted salicylaldehyde, in the initial ring-forming reaction.

Cyano: The Polar Hydrogen Bond Acceptor
  • Causality of Choice : The cyano (-CN) group is another non-classical bioisostere that is sterically smaller than chlorine and introduces polarity, in stark contrast to the lipophilicity of halogens.[10] Its linear geometry and ability to act as a hydrogen bond acceptor offer unique opportunities for specific interactions with a biological target.

  • Impact on Properties : Replacing chlorine with a cyano group typically reduces lipophilicity and increases aqueous solubility. The strong dipole moment can reorient the molecule within a binding pocket to form new hydrogen bonds, potentially leading to significant gains in potency and selectivity.

  • Synthetic Approach : A cyano group can be introduced onto a benzisoxazole ring via a nucleophilic aromatic substitution of a suitably activated halogen (e.g., a nitro-activated 6-chlorobenzisoxazole) with a cyanide salt. Alternatively, a Sandmeyer reaction on a 6-aminobenzisoxazole precursor is a viable route.

Experimental Protocols and Workflows

Trustworthy and reproducible science relies on well-defined methodologies. The following protocols provide a framework for the synthesis and evaluation of bioisosterically modified benzisoxazole derivatives.

General Synthesis of a Substituted Benzisoxazole Core

This protocol describes a common method for constructing the benzisoxazole ring via the cyclization of an O-aryl oxime, a self-validating system where successful ring closure confirms the reactivity of the precursors.

Protocol: Synthesis of 6-Chlorobenzo[d]isoxazole

  • Oxime Formation :

    • To a solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate (the oxime) by filtration, wash with water, and dry under vacuum.

  • Intramolecular Cyclization :

    • Dissolve the dried oxime (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (2.0 eq).

    • Heat the mixture to 80-100°C for 4-8 hours, again monitoring by TLC.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 6-chlorobenzo[d]isoxazole.

Synthesis_Workflow cluster_precursors Precursor Synthesis & Selection cluster_core Core Synthesis & Diversification cluster_evaluation Screening Cascade p1 Select Substituted 2-Hydroxybenzaldehyde (e.g., -Cl, -F, -Br, -CF3) p2 Oxime Formation with Hydroxylamine p1->p2 c1 Intramolecular Cyclization (Base-mediated) p2->c1 c2 Benzisoxazole Core (e.g., 6-Halogenated) c1->c2 c3 Cross-Coupling / Substitution (e.g., Suzuki, Buchwald, Rosenmund-von Braun) c2->c3 c4 Bioisostere Library (-CH3, -CN, etc.) c3->c4 e1 Primary Biological Assay (e.g., Receptor Binding) c4->e1 e2 Secondary Assay (e.g., Functional Activity) e1->e2 e3 ADME Profiling (Solubility, Met. Stability) e2->e3

Caption: Workflow for generating a bioisostere library.
In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing a direct measure of the effectiveness of a bioisosteric replacement.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) and an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) on ice.

  • Incubation :

    • In a 96-well plate, combine phosphate buffer (pH 7.4), the HLM solution (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points :

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis :

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation :

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Conclusion and Future Perspectives

The bioisosteric replacement of chlorine in benzisoxazole scaffolds is a nuanced yet powerful strategy in modern drug discovery. It is not merely an atom-swapping exercise but a rational, data-driven process to refine the pharmacological and pharmacokinetic profile of a lead compound. The choice of a bioisostere—be it fluorine, methyl, trifluoromethyl, or cyano—must be context-dependent, guided by the specific liabilities of the parent molecule and the desired therapeutic profile.[8]

Future advancements will increasingly integrate computational chemistry into this process. Techniques like molecular docking and free energy perturbation (FEP) simulations can provide valuable predictions on how a bioisosteric change will affect binding affinity and selectivity, allowing for a more focused and efficient synthetic effort.[17][18] As our understanding of drug-target interactions deepens, the strategic application of bioisosterism will remain an indispensable tool for developing safer and more effective medicines based on the versatile benzisoxazole scaffold.

References

  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Available at: [Link]

  • PubMed. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in Situ Generated Nitrile Oxides and Arynes. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Available at: [Link]

  • (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • ACS Publications. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. Available at: [Link]

  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Available at: [Link]

  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Available at: [Link]

  • Wikipedia. (n.d.). Bioisostere. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Available at: [Link]

  • (1996). Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]

  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available at: [Link]

  • Royal Society of Chemistry. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • (n.d.). Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available at: [Link]

  • PubMed. (n.d.). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Available at: [Link]

  • ResearchGate. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Available at: [Link]

  • PubMed. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Available at: [Link]

  • (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential A. Available at: [Link]

  • (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. Available at: [Link]

  • National Institutes of Health (NIH). (2026). Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. PMC. Available at: [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Phase Transition Dynamics of 6-Chloro-1,2-benzisoxazole: A Technical Whitepaper

Executive Summary For drug development professionals and synthetic chemists, accurate physicochemical data is the cornerstone of scalable pharmaceutical manufacturing. 6-Chloro-1,2-benzisoxazole (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, accurate physicochemical data is the cornerstone of scalable pharmaceutical manufacturing. 6-Chloro-1,2-benzisoxazole (CAS No. 39835-07-9) is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced psychotropic and neuroleptic agents, including various piperazine-derived antipsychotics[1]. This whitepaper provides an in-depth analysis of the compound's melting and boiling points, the mechanistic causality behind these phase transitions, and the self-validating experimental protocols required for accurate thermodynamic profiling.

Phase Transition Data Profile

The thermodynamic properties of 6-chloro-1,2-benzisoxazole are dictated by its fused bicyclic aromatic structure and the highly electronegative chlorine substituent. The quantitative phase transition data is summarized in Table 1.

Table 1: Physicochemical Properties of 6-Chloro-1,2-benzisoxazole

PropertyValueTest Condition / NoteSource
CAS Number 39835-07-9Standard Registry[2]
Molecular Weight 153.57 g/mol Calculated[3]
Melting Point 70.0 – 71.0 °CRecrystallized from EtOH
Boiling Point 251.2 ± 13.0 °CPredicted at 760 mmHg[4]
Density 1.377 ± 0.06 g/cm³Predicted[2]

Mechanistic Causality of Phase Transitions

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the intermolecular forces driving these transitions.

  • Melting Point Causality (70.0 – 71.0 °C): Unsubstituted 1,2-benzisoxazole is a liquid at room temperature. The introduction of the chlorine atom at the C6 position significantly increases the molecular mass and introduces a strong permanent dipole. The planar nature of the fused aromatic system allows for highly efficient π−π stacking within the crystal lattice. However, the absence of hydrogen-bond donors prevents the formation of a rigid hydrogen-bonded network, capping the melting point at a relatively low 70.0 – 71.0 °C.

  • Boiling Point Causality (251.2 °C): The exceptionally high boiling point[3] is a direct consequence of the strong dipole-dipole interactions originating from the electron-rich isoxazole ring (containing adjacent highly electronegative N and O atoms) coupled with the electron-withdrawing chlorine atom. Overcoming these cohesive forces in the liquid phase requires substantial thermal energy, resulting in a high enthalpy of vaporization.

Experimental Methodologies for Property Validation

To ensure absolute scientific integrity, the determination of phase transitions must rely on self-validating systems. The following protocols are designed to eliminate instrumental drift and environmental artifacts.

Differential Scanning Calorimetry (DSC) for Melting Point

To accurately capture the 70.0 – 71.0 °C melting transition, DSC is preferred over traditional capillary melting point apparatuses due to its thermodynamic precision.

DSC_Workflow N1 1. Sample Prep (1.5-2.5 mg) N2 2. Hermetic Sealing (Al Pans) N1->N2 N3 3. Inert Purge (Dry N2 at 50 mL/min) N2->N3 N4 4. Controlled Heating (10°C/min to 100°C) N3->N4 N5 5. Data Acquisition (Onset at 70.0°C) N4->N5

Workflow for Differential Scanning Calorimetry (DSC) melting point determination.

Self-Validating Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: This establishes a self-validating thermodynamic baseline; any subsequent deviation in the sample's melting point is definitively a result of sample impurity, not instrumental drift.

  • Preparation & Sealing: Accurately weigh 1.5 to 2.5 mg of pure 6-chloro-1,2-benzisoxazole into an aluminum pan and hermetically seal it.

  • Purging: Purge the DSC cell with dry nitrogen gas (50 mL/min) to displace oxygen and moisture, preventing premature oxidative degradation.

  • Thermal Ramping & Analysis: Heat the sample from 25.0 °C to 100.0 °C at 10.0 °C/min. The true melting point is mathematically defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Micro-Capillary Method for Boiling Point

Given the high predicted boiling point (251.2 °C)[4], a micro-boiling point determination prevents thermal decomposition of bulk material.

Self-Validating Protocol:

  • Assembly: Invert a sealed-end micro-capillary tube into a larger boiling tube containing 0.5 mL of liquid 6-chloro-1,2-benzisoxazole.

  • Heating: Submerge the assembly in a high-temperature silicone oil bath and heat gradually. As the temperature approaches 250 °C, a continuous stream of vapor bubbles will emerge from the capillary.

  • Measurement: Remove the heat source. The exact boiling point is recorded at the precise microsecond the bubbling ceases and the liquid draws up into the capillary. Causality: This physical phenomenon acts as an internal self-validation checkpoint, confirming that the vapor pressure of the compound has exactly equalized with the atmospheric pressure (760 mmHg).

Chemical Stability: The Kemp Elimination Pathway

When assessing the melting and boiling points of 6-chloro-1,2-benzisoxazole, researchers must be acutely aware of its chemical stability. The compound is highly sensitive to basic conditions. As elucidated by , benzisoxazoles undergo a rapid, base-catalyzed concerted E2 elimination known as the Kemp Elimination.

If the sample contains trace alkaline impurities from prior synthetic steps, it will decompose into 4-chloro-2-cyanophenolate during thermal ramping. This degradation artificially depresses the melting point and completely invalidates boiling point measurements.

Kemp_Elimination R 6-Chloro-1,2-benzisoxazole (Intact Core) B Base Attack (OH-) at C3 Proton R->B TS Concerted E2 Transition State B->TS P 4-Chloro-2-cyanophenolate (Degradation Product) TS->P

Base-catalyzed Kemp elimination pathway for 6-chloro-1,2-benzisoxazole.

To ensure accurate phase transition data, all glassware and sample pans must be strictly neutralized, and the compound should be stored in an inert atmosphere at 2-8 °C[5] prior to thermal analysis.

References

  • "6-CHLORO-1,2-BENZISOXAZOLE Property Data", ChemBK, [Link]

  • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. "The Physical Organic Chemistry of Benzisoxazoles. I. The Mechanism of the Base-Catalyzed Decomposition", The Journal of Organic Chemistry, 1973, 38(13), 2294-2302.[Link]

  • Strupczewski, J. T., et al.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-1,2-benzisoxazole

Introduction: The Strategic Importance of the 1,2-Benzisoxazole Scaffold The 1,2-benzisoxazole core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its presence in drugs like t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its presence in drugs like the anticonvulsant zonisamide and the antipsychotic risperidone underscores its value in modern drug discovery. The ability to functionalize this scaffold is paramount for developing new chemical entities with tailored therapeutic properties.

This guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of synthetic chemistry, specifically applied to the 6-Chloro-1,2-benzisoxazole substrate. For researchers in medicinal chemistry and process development, mastering this transformation is key to unlocking a diverse array of 6-substituted 1,2-benzisoxazole derivatives. We will dissect the underlying mechanism, provide a field-proven experimental protocol, and offer insights into optimization and troubleshooting.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the SN1 and SN2 reactions familiar from alkyl halide chemistry, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway. The SNAr reaction is a two-step addition-elimination mechanism.[1][2] The inertness of the benzene ring to nucleophilic attack is overcome when the ring is "activated" by the presence of electron-withdrawing groups (EWGs).[3][4]

In the context of 6-Chloro-1,2-benzisoxazole, the fused isoxazole ring itself functions as a potent electron-withdrawing group, rendering the attached benzene ring electron-deficient and thus susceptible to nucleophilic attack.

The key steps are:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][6] The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (in this case, a chloride ion) is expelled. This step is typically fast.[1]

The electron-withdrawing nature of the 1,2-benzisoxazole moiety helps to stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.

Caption: Figure 1: General SNAr Mechanism

Protocol Design: Core Principles and Causality

A successful SNAr protocol hinges on the rational selection of several key parameters. The choices are not arbitrary but are grounded in the mechanistic principles discussed above.

Choice of Nucleophile

A wide range of nucleophiles can be employed, with the most common being amines (primary and secondary), alkoxides, and thiolates. The nucleophilicity of the reagent is a key driver of reaction rate. For this protocol, we will focus on aminolysis, a frequently used transformation in drug development.

Solvent Selection: The Role of Polarity

The choice of solvent is critical. Polar aprotic solvents are overwhelmingly preferred for SNAr reactions.[7]

  • Why Polar Aprotic? Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.[7]

  • Why Not Protic? Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and significantly slows the reaction.

SolventTypeBoiling Point (°C)Rationale for Use in SNAr
DMSOPolar Aprotic189Excellent solvating power, high boiling point allows for a wide temperature range.
DMFPolar Aprotic153Good alternative to DMSO, often easier to remove during workup.
Acetonitrile (ACN)Polar Aprotic82Lower boiling point, useful for reactions that proceed at moderate temperatures.
EthanolPolar Protic78Generally avoided; can reduce nucleophilicity via hydrogen bonding.[7]
The Function of the Base

A base is typically required, serving two primary functions:

  • Nucleophile Activation: For nucleophiles with an acidic proton (like amines or phenols), the base deprotonates them to generate a more potent anionic nucleophile.

  • Acid Scavenging: The reaction generates one equivalent of HCl. The base neutralizes this acidic byproduct, preventing it from protonating the nucleophile or the desired product.

Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used due to their strength, solubility in polar aprotic solvents, and ease of removal during aqueous workup.

Temperature and Reaction Monitoring

While the 1,2-benzisoxazole ring is activated, thermal energy is usually required to overcome the activation barrier of disrupting aromaticity. Reactions are commonly run between 80 °C and 150 °C. Progress should be meticulously monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and to avoid potential side-product formation from prolonged heating.

Detailed Experimental Protocol: Synthesis of 6-(Morpholino)-1,2-benzisoxazole

This protocol details the reaction of 6-Chloro-1,2-benzisoxazole with morpholine, a representative secondary amine.

Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
6-Chloro-1,2-benzisoxazole153.561.02.0307 mg
Morpholine87.121.22.4209 mg (0.21 mL)
Potassium Carbonate (K₂CO₃)138.212.04.0553 mg
Dimethyl Sulfoxide (DMSO)78.13--4.0 mL

Equipment

  • 50 mL round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller and thermocouple

  • Nitrogen or Argon inlet

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow A 1. Reagent Setup Combine reactants, base, and solvent in flask. B 2. Reaction Heat under N₂ at 120°C. Monitor by TLC. A->B C 3. Workup Cool, quench with H₂O, extract with Ethyl Acetate. B->C D 4. Washing Wash organic layer with brine, dry over Na₂SO₄. C->D E 5. Purification Concentrate and purify by column chromatography. D->E F 6. Analysis Characterize pure product (NMR, MS). E->F

Caption: A typical workflow for SNAr reactions.

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-1,2-benzisoxazole (307 mg, 2.0 mmol), potassium carbonate (553 mg, 4.0 mmol), and DMSO (4.0 mL).

  • Reagent Addition: Add morpholine (0.21 mL, 2.4 mmol) to the suspension via syringe.

  • Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with nitrogen or argon.

  • Heating: Lower the flask into a pre-heated heating mantle and stir the mixture at 120 °C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The starting material should be consumed within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate may form.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 20 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-(morpholino)-1,2-benzisoxazole.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature.2. Inactive nucleophile (e.g., protonated).3. Wet solvent or reagents.1. Increase temperature in 10-20 °C increments.2. Use a stronger base (e.g., Cs₂CO₃) or ensure base is anhydrous.3. Use anhydrous solvent and reagents.
Incomplete Conversion 1. Insufficient reaction time.2. Not enough base to neutralize HCl byproduct.1. Extend the reaction time, monitoring by TLC.2. Increase the equivalents of base to 2.5-3.0.
Multiple Products on TLC 1. Decomposition at high temperature.2. Side reactions with the solvent.[7]1. Lower the reaction temperature and extend the time.2. Switch to a less reactive solvent (e.g., from DMSO to DMF or Dioxane).

Conclusion

The nucleophilic aromatic substitution on 6-Chloro-1,2-benzisoxazole is a robust and versatile method for generating a library of functionalized derivatives. A thorough understanding of the SNAr mechanism, coupled with the rational selection of solvent, base, and temperature, enables high-yielding and clean transformations. The protocol provided herein serves as a validated starting point for researchers, offering a reliable pathway to novel 1,2-benzisoxazole analogues for applications in drug discovery and materials science.

References

  • Illuminati, G., & Sancassan, F. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Boutillier, P., & Crousse, B. (2019). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Zarudnitskii, E. V., & Vovk, M. V. (2016). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution – The Benzyne Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced C3-Alkylation Methods for the Functionalization of 6-Chloro-1,2-benzisoxazole

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of the 6-Chloro-1,2-benzisoxazole Scaffold The 1,2-benzisoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 6-Chloro-1,2-benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This heterocyclic motif is integral to drugs with diverse therapeutic applications, including anticonvulsants like zonisamide and antipsychotics such as risperidone.[1] The 6-chloro substituent, in particular, often plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules.

Functionalization at the C3 position of the 6-Chloro-1,2-benzisoxazole core is a highly effective strategy for lead optimization in drug discovery.[2] Modifications at this site can significantly influence receptor binding affinity, selectivity, and metabolic stability.[1] However, the direct and selective introduction of alkyl groups—a key transformation for exploring structure-activity relationships (SAR)—requires robust and versatile synthetic methods. Traditional approaches often suffer from harsh conditions or limited scope. This guide details modern, field-proven methodologies for the C3-alkylation of 6-Chloro-1,2-benzisoxazole, with a focus on radical-mediated pathways that offer mild conditions and broad functional group tolerance.

Core Principle: The Minisci-Type Reaction for Heteroarene Functionalization

The direct C-H alkylation of electron-deficient heterocycles is most effectively achieved through a Minisci-type reaction.[3] The 1,2-benzisoxazole ring, particularly when protonated under acidic conditions, becomes sufficiently electron-poor to undergo nucleophilic attack by a carbon-centered radical. This approach is mechanistically distinct from and offers orthogonal reactivity to classical electrophilic aromatic substitutions like the Friedel-Crafts reaction.[3]

The fundamental steps of the Minisci reaction are:

  • Radical Generation: An alkyl radical (R•) is formed from a suitable precursor.

  • Nucleophilic Attack: The alkyl radical adds to an electron-deficient C-H position of the protonated heterocycle (in this case, C3).

  • Rearomatization: The resulting radical cation intermediate is oxidized to regenerate the aromatic system, yielding the final C3-alkylated product.

minisci_mechanism sub 6-Chloro-1,2-benzisoxazole protonated Protonated Benzisoxazole (Activated) sub->protonated Protonation acid Acid (e.g., TFA) acid->protonated adduct Radical Cation Intermediate protonated->adduct Radical Addition precursor Alkyl Radical Precursor (R-X) radical Alkyl Radical (R•) precursor->radical Radical Formation oxidant Initiator/ Oxidant oxidant->radical radical->adduct product C3-Alkylated Product adduct->product Oxidation & Deprotonation (-H•) oxidant2 Oxidant oxidant2->product

Figure 1: Generalized mechanism of the Minisci-type C-H alkylation reaction.

Methodology: Photoredox Catalysis for Mild Radical Generation

While classic Minisci reactions often rely on stoichiometric and harsh oxidants (e.g., peroxides) and high temperatures, visible-light photoredox catalysis has emerged as a superior alternative.[4] This technique uses a photocatalyst, typically an iridium or ruthenium complex, to generate radicals from a wide array of precursors under exceptionally mild conditions (room temperature, low-energy visible light).[5][6] This mildness preserves sensitive functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.

The catalytic cycle involves the photocatalyst absorbing light, entering an excited state, and then engaging in single-electron transfer (SET) with the alkyl radical precursor to initiate the reaction.[7]

photoredox_cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_ox PC+ PC_star->PC_ox SET PC_star->PC_ox Oxidative Quenching PC_red PC- PC_star->PC_red Reductive Quenching center PC_ox->PC Reductive Quenching PC_ox->PC PC_red->PC R_radical R• RX R-X (Precursor) RX->R_radical -X- HetH_R_radical_cation [HetH-R]•+ R_radical->HetH_R_radical_cation HetH Protonated Heterocycle HetH->HetH_R_radical_cation HetH_R_radical_cation->PC HetH_R_radical_cation->PC_ox Oxidation HetR Product HetH_R_radical_cation->HetR -H+

Figure 2: Simplified representation of oxidative and reductive photoredox catalytic cycles.

Application Note & Protocol: Photoredox-Mediated C3-Alkylation

This section provides a detailed protocol for the C3-alkylation of 6-Chloro-1,2-benzisoxazole using a photoredox-mediated Minisci-type reaction. Unactivated alkyl bromides are used as representative, readily available radical precursors.[5]

Summary of Reaction Conditions

The table below summarizes various alkyl radical precursors that are compatible with photoredox-mediated C-H functionalization of heteroarenes.

Radical PrecursorTypical CatalystAdditive/Solvent SystemKey AdvantagesReference
Unactivated Alkyl BromidesIr(ppy)₃ or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆TFA / Acetonitrile or DMFReadily available, broad scope (1°, 2°, 3°).[4][5]
Alkylboronic AcidsNone (O₂ mediated) or PhotocatalystTFA / DCEGreen, uses stable precursors, avoids metal catalysts.[8]
Carboxylic Acids (via NHPI Esters)Ir(ppy)₃Base / AcetonitrileAccesses radicals from abundant carboxylic acids.[9]
Alcohols[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Thiol Co-catalyst / DMAUses simple alcohols as alkylating agents.[6]
Detailed Experimental Protocol: C3-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the reaction of 6-Chloro-1,2-benzisoxazole with a generic secondary alkyl bromide (e.g., bromocyclohexane) under visible light irradiation.

Materials:

  • 6-Chloro-1,2-benzisoxazole (1.0 eq)

  • Alkyl Bromide (e.g., Bromocyclohexane) (2.0 - 3.0 eq)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photocatalyst, 1-2 mol%)

  • Trifluoroacetic Acid (TFA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Blue LED light source (450-460 nm) with a cooling fan

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube containing a magnetic stir bar, add 6-Chloro-1,2-benzisoxazole (e.g., 0.3 mmol, 46.1 mg) and the photocatalyst (e.g., 1.5 mol%, 5.1 mg).

    • Seal the tube with a rubber septum, and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.

    • Scientist's Note: An inert atmosphere is crucial to prevent quenching of the excited photocatalyst by oxygen, which can significantly reduce reaction efficiency.[4]

  • Reagent Addition:

    • Through the septum, add anhydrous acetonitrile (e.g., 3.0 mL) via syringe to dissolve the solids.

    • Add the alkyl bromide (e.g., bromocyclohexane, 3.0 eq, 0.9 mmol, 111 µL).

    • Finally, add trifluoroacetic acid (TFA) (2.0 eq, 0.6 mmol, 45 µL).

    • Scientist's Note: TFA protonates the nitrogen of the benzisoxazole ring, which is essential for activating the heterocycle towards nucleophilic radical attack.[3]

  • Irradiation:

    • Place the reaction tube approximately 5-10 cm from the blue LED light source.

    • Use a fan to maintain the reaction temperature at or near room temperature (20-25 °C).

    • Stir the reaction vigorously under irradiation for 12-24 hours.

    • Scientist's Note: Consistent light exposure and temperature are key for reproducibility. Overheating can lead to catalyst degradation or side reactions.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by taking small aliquots.

    • Once the starting material is consumed, turn off the light source.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Carefully quench the reaction by adding saturated NaHCO₃ solution (15 mL) to neutralize the TFA.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 3-alkyl-6-chloro-1,2-benzisoxazole product.

workflow start Start: Dry Schlenk Tube reagents Add Substrate & Photocatalyst start->reagents purge Purge with Inert Gas (N₂ or Ar) reagents->purge solvents Add Anhydrous Solvent, Alkyl Bromide, and TFA purge->solvents irradiate Irradiate with Blue LEDs (12-24h, Room Temp) solvents->irradiate monitor Monitor by TLC/LC-MS irradiate->monitor workup Aqueous Work-up: EtOAc, NaHCO₃, Brine monitor->workup Reaction Complete dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purification: Silica Gel Chromatography dry->purify product Isolated Pure Product purify->product

Figure 3: Standard experimental workflow from reaction setup to product isolation.

Conclusion

The C3-alkylation of 6-Chloro-1,2-benzisoxazole is a critical transformation for the development of novel therapeutics. Modern methods, particularly those leveraging photoredox-mediated Minisci-type reactions, provide a powerful and versatile platform for achieving this goal. These protocols offer significant advantages over classical methods, including mild reaction conditions, excellent functional group tolerance, and the use of readily accessible starting materials. By employing the strategies and protocols outlined in this guide, researchers and drug development professionals can efficiently synthesize diverse libraries of C3-alkylated benzisoxazole derivatives for biological screening and accelerate the discovery of new medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Retrieved from BenchChem website.

  • Deltreil, F., et al. (2012). Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. European Journal of Organic Chemistry.

  • Murtagh, J., et al. (2020). Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions. ChemRxiv.

  • Hirano, K., et al. (2016). Highly C3-Selective Direct Alkylation and Arylation of 2-Pyridones under Visible-Light-Promoted Photoredox Catalysis. Heterocycles.

  • Barata-Vallejo, S., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters.

  • Levites-Agababa, E., et al. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.

  • Wikipedia. (n.d.). Minisci reaction. Retrieved from Wikipedia.

  • Reddy, K. L., et al. (2005). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B.

  • Kumar, A., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.

  • Basavaraju, Y. B., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry.

  • Lecoutey, C., et al. (2014). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.

  • Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry.

  • Lv, B., et al. (2025). Ir/Ni Metallaphotoredox Catalysis for the C(sp3)-H Bond α-Arylation and Alkylation of N-Alkyl N-Heterocycles. Chemistry – A European Journal.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from Organic Chemistry Portal.

  • Le, C., et al. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature.

  • Uno, T., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of 6-Chloro-2-benzoxazolethiol. Retrieved from BenchChem website.

  • Chemical Communications. (2013). Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Chemical Communications.

  • Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. ScienceDirect.

  • ResearchGate. (n.d.). Synthesis of C3 substituted-benzisoxazole by a C-C bond with various.... Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Synthesis of C3 substituted-benzisoxazole by a C-C bond. Reagents and.... Retrieved from ResearchGate.

  • Chen, J., et al. (2018). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science.

  • Chemical Science. (2015). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science.

  • Zhang, L., & Liu, Z.-Q. (2017). Molecular Oxygen-Mediated Minisci-Type Radical Alkylation of Heteroarenes with Boronic Acids. Organic Letters.

  • Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from Ossila.

  • PubMed. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.

  • Acta Crystallographica Section E. (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E.

  • Organic Letters. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.

  • ResearchGate. (n.d.). ChemInform Abstract: Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Synthesis of C3 substituted-benzisoxazole by a C-C bond with various.... Retrieved from ResearchGate.

  • ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

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  • Green Chemistry. (2021). Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. Green Chemistry.

  • Organic Letters. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. Organic Letters.

Sources

Method

Application Note: Halex (Halogen Exchange) Fluorination of 6-Chlorobenzisoxazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of 6-fluorobenzisoxazole from 6-chlorobenzisoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of 6-fluorobenzisoxazole from 6-chlorobenzisoxazole is a critical inflection point in the development of several blockbuster atypical antipsychotics (e.g., risperidone, paliperidone). This transformation relies on the Halex (Halogen Exchange) reaction, a specialized Nucleophilic Aromatic Substitution (SNAr) [1]. Because the fluoride ion is highly solvated and alkali metal fluorides possess immense lattice energy, executing this reaction requires precise control over thermodynamics, phase transfer dynamics, and anhydrous conditions. This application note details a field-proven, self-validating protocol for maximizing yield and purity during this critical fluorination step.

Mechanistic Causality & Reaction Dynamics

To master the Halex reaction, one must understand the causality behind the reagent and solvent selections. The reaction does not proceed under standard substitution conditions due to the "curious case" of alkali fluorides: their high lattice energy renders them practically insoluble in organic solvents [3].

  • Substrate Activation: The benzisoxazole ring contains electronegative nitrogen and oxygen atoms that exert a strong electron-withdrawing effect (both inductive and mesomeric) on the fused benzene ring. This depletes electron density at the 6-position, sufficiently lowering the activation energy for nucleophilic attack by the fluoride ion to form the intermediate Meisenheimer complex [5].

  • The Necessity of Spray-Dried KF: Standard Potassium Fluoride (KF) is highly hygroscopic. Even trace amounts of water will hydrate the fluoride ion, destroying its nucleophilicity and leading to the hydrolysis of the substrate (forming 6-hydroxybenzisoxazole). Spray-dried KF is mandatory because its high surface area accelerates the heterogeneous solid-liquid reaction while minimizing trapped moisture [3].

  • Phase Transfer Catalyst (PTC) Selection: Tetraphenylphosphonium bromide (Ph₄PBr) is the catalyst of choice. While tetrabutylammonium bromide (TBAB) is a common PTC, it undergoes Hofmann elimination at temperatures above 120 °C, degrading into tributylamine and butene. Ph₄PBr lacks β -hydrogens, granting it the thermal stability required to survive the 180–190 °C operating temperature of this Halex reaction [4].

  • Solvent Causality: Sulfolane (tetramethylene sulfone) is selected over DMSO or DMF. DMSO decomposes near its boiling point (189 °C) and can generate foul-smelling byproducts, while DMF boils too low (153 °C) to achieve optimal reaction kinetics. Sulfolane is stable up to 285 °C and provides excellent solvation for the [Ph₄P]⁺[F]⁻ ion pair [1].

HalexWorkflow Substrate 6-Chlorobenzisoxazole Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Nucleophilic Attack Reagents Spray-Dried KF + Ph4PBr ActiveF [Ph4P]+ [F]- Reagents->ActiveF Phase Transfer Solvent Anhydrous Sulfolane Solvent->ActiveF ActiveF->Meisenheimer Product 6-Fluorobenzisoxazole Meisenheimer->Product Chloride Elimination Byproduct KCl (Solid) Meisenheimer->Byproduct

SNAr Halex reaction pathway for 6-chlorobenzisoxazole via a Meisenheimer complex.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why the optimized parameters were selected.

SolventFluoride SourceCatalyst (PTC)Temp (°C)Time (h)Yield (%)Causality / Observation
DMFKF (Spray-dried)None15024<10Poor KF solubility; low reaction rate [1].
DMSOKF (Spray-dried)18-Crown-61502445Moderate yield; solvent decomposition begins.
Sulfolane KF (Spray-dried) Ph₄PBr 190 18 85 Optimal; high thermal stability of PTC and solvent.
SulfolaneCsFNone1901878CsF is more soluble but significantly more expensive [2].
SulfolaneKF (Hydrated)Ph₄PBr19018<5Complete failure; hydrolysis to 6-hydroxybenzisoxazole [3].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) metric is met.

ProtocolWorkflow Step1 1. Rigorous Drying (KF & Reactor) Step2 2. Reagent Charging (Substrate & PTC) Step1->Step2 Step3 3. Thermal Reaction (190°C, 18h) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. Distillation (Product Isolation) Step4->Step5

Step-by-step experimental workflow for the Halex fluorination of 6-chlorobenzisoxazole.
Step 1: Rigorous Drying & Preparation
  • Equip a 500 mL jacketed glass reactor with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet.

  • Charge the reactor with 29.0 g (0.50 mol) of spray-dried Potassium Fluoride (KF) and 150 mL of anhydrous sulfolane.

  • Add 20 mL of toluene. Heat the mixture to 160 °C to azeotropically remove any residual water via the Dean-Stark trap.

  • Validation Check 1: Withdraw a 1 mL sample of the solvent mixture and perform a Karl Fischer titration. Do not proceed unless water content is < 0.05%.

Step 2: Reagent Charging
  • Cool the reactor to 100 °C under a continuous nitrogen sweep.

  • Add 30.7 g (0.20 mol) of 6-chlorobenzisoxazole and 8.38 g (0.02 mol, 10 mol%) of Tetraphenylphosphonium bromide (Ph₄PBr).

  • Increase the mechanical stirring rate to 400 RPM to ensure the solid KF remains uniformly suspended.

Step 3: Thermal Reaction
  • Ramp the reactor temperature to 190 °C at a rate of 2 °C/min.

  • Maintain the reaction at 190 °C for 18 hours. The mixture will transition to a dark brown suspension as the Meisenheimer complex forms and KCl precipitates.

  • Validation Check 2: At 16 hours, withdraw a 50 µL aliquot, quench in 1 mL of water/acetonitrile, and analyze via HPLC or GC-MS. Proceed to Step 4 only when conversion is > 95% (disappearance of the 6-chlorobenzisoxazole peak).

Step 4: Aqueous Quench & Extraction
  • Cool the reaction mixture to 50 °C.

  • Slowly quench the reaction by adding 300 mL of deionized water. This will dissolve the precipitated KCl and residual KF.

  • Extract the aqueous mixture with toluene (3 x 150 mL).

  • Wash the combined organic phases with brine (2 x 100 mL) to remove residual sulfolane, then dry over anhydrous Na₂SO₄.

Step 5: Product Isolation
  • Filter the drying agent and concentrate the toluene solution under reduced pressure (rotary evaporator).

  • Purify the crude dark oil via fractional vacuum distillation. 6-fluorobenzisoxazole will elute at a lower boiling point than the chloro-precursor due to the lower polarizability of the C-F bond.

  • Validation Check 3: Confirm product identity and purity (> 98%) via ¹H-NMR, ¹⁹F-NMR, and GC-MS.

Analytical & Troubleshooting Guide

  • Issue: High levels of 6-hydroxybenzisoxazole detected.

    • Causality: Water contamination. The hydroxide ion (OH⁻) is a stronger nucleophile than the solvated fluoride ion. Ensure the Dean-Stark azeotropic drying step is fully completed and verify the integrity of the nitrogen line.

  • Issue: Reaction stalls at 40-50% conversion.

    • Causality: Catalyst degradation or insufficient surface area of KF. Verify that Ph₄PBr was used (not TBAB) and that the KF was specifically spray-dried. If standard KF was used, the active surface area is too low to sustain the heterogeneous phase transfer [3].

  • Issue: Product loss during extraction.

    • Causality: Sulfolane is highly polar and can act as a co-solvent, pulling the product into the aqueous phase. Ensure rigorous brine washing of the toluene extract to partition the sulfolane completely into the aqueous waste stream.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Halex Reaction. ACS Green Chemistry Institute. Available at:[Link]

  • Recent advances in green fluorine chemistry. Dove Medical Press. Available at:[Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. Available at:[Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Methods Primers. Available at:[Link]

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Chloro-1,2-benzisoxazole

Abstract This document provides detailed application notes and protocols for the catalytic hydrogenation of 6-Chloro-1,2-benzisoxazole. The primary objective of this transformation is the selective reductive cleavage of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and protocols for the catalytic hydrogenation of 6-Chloro-1,2-benzisoxazole. The primary objective of this transformation is the selective reductive cleavage of the N-O bond to yield valuable phenolic intermediates, while preserving the C-Cl bond, a common challenge in the hydrogenation of halogenated compounds. This guide explores the mechanistic rationale behind catalyst selection, the optimization of reaction parameters to suppress hydrodehalogenation, and provides step-by-step experimental protocols for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with an emphasis on safety, chemoselectivity, and reproducibility.

Introduction: The Synthetic Challenge and Opportunity

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The catalytic hydrogenation of substituted benzisoxazoles represents a key transformation, leading to the formation of ortho-hydroxybenzylamine or related phenolic structures which are versatile intermediates in pharmaceutical synthesis.[2]

The hydrogenation of 6-Chloro-1,2-benzisoxazole presents a significant chemoselectivity challenge. The desired reaction is the hydrogenolysis of the relatively weak N-O bond. However, a common and often undesired side reaction is the hydrodehalogenation of the C-Cl bond.[3] The successful execution of this reaction, therefore, hinges on the careful selection of a catalytic system and reaction conditions that favor N-O bond cleavage while minimizing the cleavage of the carbon-halogen bond.

This guide will delve into two primary catalytic systems, Palladium on Carbon (Pd/C) and Raney® Nickel, and provide protocols to maximize the yield of the desired product. We will also explore the use of catalyst modifiers and alternative hydrogenation techniques to enhance selectivity.

Mechanistic Considerations: N-O Cleavage vs. Dehalogenation

The catalytic hydrogenation of 6-Chloro-1,2-benzisoxazole involves two potential reductive pathways on the catalyst surface.

Desired Pathway: N-O Bond Hydrogenolysis The primary desired reaction is the reductive cleavage of the N-O bond within the isoxazole ring. This process is initiated by the adsorption of the molecule onto the catalyst surface, followed by the addition of hydrogen, leading to the opening of the heterocyclic ring.[2]

Undesired Pathway: Hydrodehalogenation A competing side reaction is the hydrogenolysis of the C-Cl bond on the benzene ring. This is a common transformation for aryl halides in the presence of hydrogenation catalysts, particularly palladium on carbon.[4]

The key to a successful protocol is to employ conditions that kinetically favor the N-O bond cleavage over the C-Cl bond cleavage.

Visualization of the Reaction Pathway

Reaction Pathway cluster_main Catalytic Hydrogenation of 6-Chloro-1,2-benzisoxazole start 6-Chloro-1,2-benzisoxazole intermediate Unstable Imine Intermediate start->intermediate H2, Catalyst (N-O Cleavage) side_product Dechlorinated Product start->side_product H2, Catalyst (Hydrodehalogenation) product 2-Amino-5-chlorophenol (or derivative) intermediate->product Reduction/Hydrolysis

Caption: Reaction pathways in the catalytic hydrogenation of 6-Chloro-1,2-benzisoxazole.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in controlling the chemoselectivity of this reaction. Below is a comparison of the two most common catalysts for this type of transformation.

Catalyst SystemAdvantagesDisadvantagesRecommended for
Palladium on Carbon (Pd/C) Highly active for many hydrogenations.[5]Prone to causing hydrodehalogenation.[4]Use with catalyst poisons or under carefully controlled conditions.
Raney® Nickel Generally less active towards dehalogenation than Pd/C.[6] Effective for reducing heteroatom-heteroatom bonds.Can be pyrophoric and requires careful handling.[7] Activity can be variable.Primary choice for selective N-O bond cleavage with reduced risk of dehalogenation.
Ruthenium-based Catalysts Can offer high selectivity in hydrogenation of heterocycles.[8]Can require specific ligands and higher pressures.Advanced applications where other catalysts fail.

Experimental Protocols

Safety Precautions: Catalytic hydrogenation involves flammable solvents and hydrogen gas, and some catalysts like Palladium on Carbon and Raney® Nickel can be pyrophoric. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Ensure that proper procedures for handling and quenching pyrophoric catalysts are followed.[9]

Protocol 1: Selective Hydrogenation using Raney® Nickel

This protocol is designed to favor the hydrogenolysis of the N-O bond while minimizing the undesired dehalogenation.

Materials:

  • 6-Chloro-1,2-benzisoxazole

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • To a suitable pressure vessel, add 6-Chloro-1,2-benzisoxazole (1.0 eq).

  • Add methanol or ethanol as the solvent (typically 10-20 volumes).

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney® Nickel (0.1-0.2 eq by weight of the slurry).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature to 40°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep the filter cake wet with solvent.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Controlled Hydrogenation using Palladium on Carbon with a Catalyst Poison

This protocol utilizes the high activity of Pd/C but incorporates a catalyst poison to suppress the undesired hydrodehalogenation. Diphenylsulfide is an effective poison for this purpose.[10][11][12]

Materials:

  • 6-Chloro-1,2-benzisoxazole

  • 10% Palladium on Carbon (Pd/C)

  • Diphenylsulfide

  • Ethyl acetate or Tetrahydrofuran (THF)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., H-Cube® or Parr shaker)

  • Celite® for filtration

Procedure:

  • In a pressure vessel, dissolve 6-Chloro-1,2-benzisoxazole (1.0 eq) in ethyl acetate or THF.

  • Add diphenylsulfide (0.05-0.1 eq).

  • Under an inert atmosphere, add 10% Pd/C (0.05-0.1 eq by weight).

  • Seal the vessel, purge with hydrogen, and then pressurize to 50 psi.

  • Stir the mixture at room temperature.

  • Monitor the reaction closely by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize potential dehalogenation.

  • Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

  • Filter the reaction mixture through Celite®, ensuring the catalyst remains wet.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate to obtain the crude product.

  • Purify as necessary.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up charge_reactor Charge Reactor with 6-Chloro-1,2-benzisoxazole and Solvent add_catalyst Add Catalyst (Raney® Ni or Pd/C + Poison) under Inert Atmosphere charge_reactor->add_catalyst seal_purge Seal Vessel and Purge with H2 add_catalyst->seal_purge pressurize Pressurize with H2 (50-100 psi) seal_purge->pressurize react Stir at RT - 40°C pressurize->react monitor Monitor by TLC/LC-MS react->monitor depressurize Vent H2 and Purge with Inert Gas monitor->depressurize Reaction Complete filter Filter through Celite® (Keep Catalyst Wet) depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh catalyst. Ensure proper activation if required.
Insufficient hydrogen pressureIncrease hydrogen pressure within safe limits of the equipment.
Poor stirringIncrease stirring speed to ensure good mixing of the three phases.
Significant Dehalogenation Catalyst is too activeSwitch from Pd/C to Raney® Nickel. If using Pd/C, increase the amount of catalyst poison or lower the reaction temperature and pressure.
Reaction time is too longMonitor the reaction closely and stop it as soon as the starting material is consumed.
Product Degradation Reaction temperature is too highConduct the reaction at a lower temperature.

Conclusion

The catalytic hydrogenation of 6-Chloro-1,2-benzisoxazole is a challenging yet valuable transformation. By carefully selecting the catalyst and controlling the reaction conditions, it is possible to achieve selective hydrogenolysis of the N-O bond while preserving the chloro-substituent. Raney® Nickel generally offers a better selectivity profile for this transformation compared to Palladium on Carbon. For protocols utilizing Pd/C, the addition of a catalyst poison such as diphenylsulfide is highly recommended to mitigate the risk of hydrodehalogenation. The protocols provided in this guide offer a robust starting point for researchers, and further optimization may be required based on specific laboratory setups and desired product purity.

References

  • Bhatt, T., & Natte, K. (2024).
  • Hahn, F. E., & Jahnke, M. C. (2009). N-heterocyclic carbenes of iridium(I): ligand effects on the catalytic activity in transfer hydrogenation. Dalton Transactions, (38), 7481-7487.
  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-22.
  • Ikeda, R., & Kuwano, R. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6901-6915.
  • Horn, J. S. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S.
  • Organic Syntheses. (n.d.). Raney nickel. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • Ye, D., & He, C. (2010). Transfer hydrogenation promoted by N-heterocyclic carbene and water.
  • Sajiki, H., Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., & Maegawa, T. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279–3281.
  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-155.
  • Beller, M., et al. (2020). Chemoselective hydrogenation of quinolines and other N-heterocycle hydrogenations.
  • Alonso, F., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7549.
  • Sajiki, H., et al. (2006). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. Chemical and Pharmaceutical Bulletin, 54(5), 633-640.
  • Jones, G. B., & Chapman, B. J. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters, 50(52), 7294-7296.
  • Glorius, F., et al. (2017). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles.
  • Kim, J., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials.
  • Gu, H., et al. (2013). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts.
  • Nippon Chemical Industrial Co., Ltd. (1987).
  • Bode, J. W. (2015). OC VI (HS 2015). ETH Zurich.
  • Martinelli, J. R., et al. (2017). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • The Organic Chemistry Tutor. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube.
  • Jones, C. (2014). Reduction Reactions and Heterocyclic Chemistry. Queen Mary University of London.
  • Ley, S. V., et al. (2022). A scalable and sustainable synthesis of lapatinib. Reaction Chemistry & Engineering, 7(9), 1957-1964.
  • MacMillan, D. W. C., et al. (2019). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Journal of the American Chemical Society, 141(42), 16965-16972.
  • Surrey, A. R. (1961). U.S. Patent No. 2,969,370. Washington, DC: U.S.
  • Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(112), 92233-92254.
  • Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water.
  • Fernández, E., et al. (2013). Asymmetric Hydrogenation of Seven-membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. Chemistry - A European Journal, 19(44), 14897-14907.
  • Agarwal, V., & Nair, S. K. (2014). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural product reports, 31(10), 1391-1403.
  • Uno, H., Kurokawa, M., Natsuka, K., & Nishimura, H. (1983). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Journal of medicinal chemistry, 26(7), 993–996.
  • Jiangsu Hengrui Medicine Co., Ltd. (2022).
  • Dzhons, D. Y., & Budruev, A. V. (2019). Supporting Information for Synthesis of 2,1-benzisoxazole-3(1H)-ones by base- mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 15, 1-7.
  • Rivera, G., et al. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Molecules, 30(22), 1-12.

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 6-Chloro-1,2-benzisoxazole

Introduction: The Critical Role of Purity for a Privileged Scaffold The 1,2-benzisoxazole core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a Privileged Scaffold

The 1,2-benzisoxazole core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents, including antipsychotic and anticonvulsant drugs.[1][2] The biological activity of these compounds is intrinsically linked to their purity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, capable of yielding high-purity material essential for accurate biological assays and drug development.

The success of any recrystallization protocol is critically dependent on the selection of an appropriate solvent. An improperly chosen solvent can lead to poor recovery, low purity, or complete failure of the crystallization process. This application note provides a comprehensive, field-proven guide for researchers to systematically select and optimize a recrystallization solvent for 6-Chloro-1,2-benzisoxazole. The principles and protocols described herein are broadly applicable to other benzisoxazole derivatives and novel small molecules.

Part 1: Theoretical Principles of Recrystallization

Recrystallization purifies a compound by leveraging differences in solubility. The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.

1.1 The Hallmarks of an Ideal Recrystallization Solvent

The cornerstone of this technique is a solvent that exhibits a steep solubility curve for the compound of interest. The ideal solvent should possess the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must readily dissolve the target compound near its boiling point to allow for the preparation of a saturated solution.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below to ensure maximum recovery upon cooling.

  • Appropriate Boiling Point (B.P.): The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but must be lower than the melting point of the compound to prevent "oiling out"—where the compound melts before dissolving, often trapping impurities.[3]

  • Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[3]

Part 2: Physicochemical Profile of 6-Chloro-1,2-benzisoxazole

Understanding the target molecule's properties is the first step in a rational solvent selection process. The principle of "like dissolves like" is a useful guide; the polarity of the solvent should be matched to the polarity of the solute.

  • Structure: 6-Chloro-1,2-benzisoxazole consists of a benzene ring fused to an isoxazole ring, with a chlorine substituent. This aromatic, heterocyclic structure imparts a degree of rigidity and moderate polarity.

  • Known Properties:

    • Molecular Formula: C₇H₄ClNO[4]

    • Molecular Weight: 153.57 g/mol [4]

    • Calculated XLogP3: 2.3[5] (This value suggests the compound is significantly more soluble in organic solvents than in water).

    • Physical State: Expected to be a solid at room temperature.

  • Critical Data—Melting Point: An experimentally determined melting point for 6-Chloro-1,2-benzisoxazole is not consistently reported in publicly available literature. It is imperative for the researcher to determine the melting point of their crude material before proceeding with solvent selection. This will prevent the selection of a solvent with a boiling point that exceeds the compound's melting point.

Part 3: Experimental Protocol for Solvent Screening

This section details a systematic, small-scale approach to identify the optimal single or mixed-solvent system for recrystallization.

3.1 Candidate Solvent Selection

Based on the calculated LogP and the structure of 6-Chloro-1,2-benzisoxazole, a range of solvents with varying polarities should be screened. The following table provides a list of suitable starting candidates.

SolventBoiling Point (°C)Polarity IndexSafety Considerations
Non-Polar
Heptane980.1Flammable, skin irritant.
Toluene1112.4Flammable, toxic, irritant. Use in a fume hood.
Intermediate Polarity
Dichloromethane (DCM)403.1Volatile, suspected carcinogen. Use in a fume hood.
Ethyl Acetate774.4Flammable, eye and respiratory irritant.
Acetone565.1Highly flammable, eye irritant.
Polar Aprotic
Acetonitrile825.8Flammable, toxic.
Polar Protic
2-Propanol (IPA)824.3Flammable, eye irritant.
Ethanol (95%)784.3Flammable.
Methanol655.1Flammable, toxic (ingestion, inhalation).
Water10010.2Non-toxic. Likely to be a poor solvent (anti-solvent).
Data sourced from various chemical handbooks and safety data sheets.
3.2 Protocol: Small-Scale Solubility Testing

Objective: To determine the solubility of 6-Chloro-1,2-benzisoxazole in various solvents at room temperature and at the solvent's boiling point.

Materials:

  • Crude 6-Chloro-1,2-benzisoxazole

  • Set of 10-12 small test tubes or vials

  • Graduated pipettes or syringes (1 mL)

  • Heating block or sand bath

  • Vortex mixer

Procedure:

  • Preparation: Place approximately 20-30 mg of crude 6-Chloro-1,2-benzisoxazole into each test tube.

  • Room Temperature Test:

    • Add 0.5 mL of a candidate solvent to the first test tube.

    • Vortex or agitate the mixture for 60 seconds.

    • Observe and record the solubility as "Insoluble," "Partially Soluble," or "Soluble."

  • Hot Solvent Test:

    • If the compound was insoluble or partially soluble at room temperature, place the test tube in a heating block.

    • Heat the solvent to a gentle boil.

    • If the solid does not dissolve completely, add the same solvent dropwise (in 0.1 mL increments), with continued heating and agitation, until the solid fully dissolves. Record the total volume of solvent used. Caution: Do not add more than 3 mL of solvent. If the compound has not dissolved by this point, it is likely poorly soluble in that solvent.

  • Cooling and Crystallization:

    • Remove the test tubes containing dissolved solute from the heat and allow them to cool slowly to room temperature.

    • Observe if crystal formation occurs. Note the quantity (e.g., none, sparse, abundant) and quality (e.g., powder, needles, plates) of the crystals.

    • If no crystals form, try to induce crystallization by scratching the inside of the tube with a glass rod below the solvent line.

    • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal yield. Record your observations.

  • Repeat: Repeat steps 2-4 for each candidate solvent listed in the table.

Part 4: Interpretation and Selection of the Optimal Solvent

Analyze the results from the screening protocol to identify the best solvent or solvent pair. The decision-making process is outlined in the workflow diagram below.

  • An ideal single solvent is one in which the compound was insoluble at room temperature but dissolved completely in a minimal amount of hot solvent, and subsequently produced an abundant crop of well-formed crystals upon cooling.[3]

  • A poor solvent is one where the compound is either highly soluble at room temperature (poor recovery) or insoluble even when hot.

  • A candidate for a mixed-solvent system is a solvent in which the compound is highly soluble even when cold. This will be paired with an "anti-solvent" in which the compound is very poorly soluble. Common pairs include Ethanol/Water, Acetone/Heptane, or Ethyl Acetate/Hexane.

4.1 Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Test solubility of ~25mg crude in 0.5mL solvent rt_sol Is it soluble at room temperature? start->rt_sol heat_sol Heat to boiling. Does it dissolve? rt_sol->heat_sol No reject_too_sol REJECT (Too soluble, poor recovery) rt_sol->reject_too_sol  Yes consider_pair CONSIDER (As 'good' solvent for a pair) rt_sol->consider_pair  Yes, very soluble cool_xtal Cool slowly. Do crystals form? heat_sol->cool_xtal Yes reject_insol REJECT (Insoluble) heat_sol->reject_insol No good_solvent GOOD CANDIDATE (Ideal single solvent) cool_xtal->good_solvent Yes no_xtal REJECT (No crystallization) cool_xtal->no_xtal No

Caption: Logical workflow for evaluating and selecting a suitable recrystallization solvent.

Part 5: General Recrystallization Protocol

Once an optimal solvent has been identified, use the following procedure for purification. This protocol assumes a single-solvent system has been chosen.

Materials:

  • Crude 6-Chloro-1,2-benzisoxazole

  • Selected recrystallization solvent

  • Two Erlenmeyer flasks (sized appropriately for the amount of material)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and begin heating the slurry on a hot plate with stirring. Add more solvent in small portions until the solid has just completely dissolved at the solvent's boiling point. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.

  • Hot Filtration (if necessary): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the stemless funnel/fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. Causality: This step must be done quickly to prevent premature crystallization of the desired compound in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities. Causality: Using cold solvent minimizes the redissolving of the purified product.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven.

  • Validation: The purity of the final product should be confirmed by measuring its melting point (a sharp melting range indicates high purity) and by analytical techniques such as NMR or HPLC.

References
  • University of Rochester. (n.d.). recrystallization.pdf. Department of Chemistry. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Landrie, C. L., & McQuade, L. A. (n.d.). Recrystallization. In Organic Chemistry: Lab Manual. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. [Link]

  • Katritzky, A. R., et al. (2004). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, 11, 287-340. [Link]

  • University of Illinois Chicago. (n.d.). Summary of Common Crystallization Solvents. [Link]

  • University of California, Berkeley. (n.d.). COMMON SOLVENT PROPERTIES. [Link]

  • Tradeindia. (n.d.). 6-chlorobenzo[d]isoxazole-3-carbonitrile. [Link]

  • Indian Journal of Chemistry. (2007). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. [Link]

  • Moiola, M., et al. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3, 3, 2λ4‐Oxazaborinines. Chemistry Open, 8(6), 723-733. [Link]

  • PubChem. (n.d.). 6-Chloro-1,2-benzisoxazole. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing ring opening of benzisoxazole under basic conditions

Welcome to the Benzisoxazole Technical Support Center . This resource is designed for medicinal chemists, process scientists, and drug development professionals encountering unexpected ring-opening events when subjecting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzisoxazole Technical Support Center . This resource is designed for medicinal chemists, process scientists, and drug development professionals encountering unexpected ring-opening events when subjecting 1,2-benzisoxazole-containing intermediates to basic conditions.

Below, you will find a mechanistic breakdown of the problem, a troubleshooting FAQ, quantitative data on reaction conditions, and a self-validating experimental protocol to preserve your heterocyclic core.

Mechanistic Primer: The Kemp Elimination

Why does your benzisoxazole ring degrade in the presence of a base? The primary mechanism responsible for the degradation of 1,2-benzisoxazoles under basic conditions is the Kemp elimination [1]. When the C3 position of a 1,2-benzisoxazole is unsubstituted, the proton at this position is highly acidic. A base can abstract this proton, triggering a concerted E2-like elimination that cleaves the relatively weak N–O bond. This irreversible ring-opening yields a 2-cyanophenolate (salicylonitrile) byproduct[2].

Causality Check: The reaction is thermodynamically driven by the stability of the resulting phenolate and the formation of the triple bond in the nitrile. If your synthetic step requires strong bases (e.g., NaH, LDA, or alkoxides) for N-alkylation or cross-coupling elsewhere on the molecule, the benzisoxazole core will act as a competing electrophilic and acidic sink.

KempEliminationLogic Start Base-Catalyzed Reaction with 1,2-Benzisoxazole C3Check Is the C3 position substituted? Start->C3Check Stable Stable Core (No C3 proton to abstract) C3Check->Stable Yes Unstable High Risk of Kemp Elimination C3Check->Unstable No Mechanism Base abstracts C3 proton N-O bond cleavage Cyanophenolate formation Unstable->Mechanism Mitigation Mitigation Strategies: 1. Mild Bases (pKa < 10) 2. Protic/Mixed Solvents 3. Temp < 0°C Mechanism->Mitigation

Decision tree and mechanistic pathway for base-catalyzed Kemp elimination.

Frequently Asked Questions (FAQs)

Q: I am trying to perform an N-alkylation on a remote amine using K₂CO₃ in DMF, but my benzisoxazole is degrading. Why? A: The issue here is the solvent environment. While K₂CO₃ is a relatively mild base, polar aprotic solvents like DMF or DMSO leave the carbonate anion "naked" and highly reactive[3]. Without hydrogen-bond donors to stabilize the base, its effective basicity increases drastically, leading to rapid C3 deprotonation. Solution: Switch to a mixed solvent system (e.g., MeCN/H₂O or THF with a protic co-solvent) or use an organic base like DIPEA, which has greater steric bulk and a lower propensity for C3 proton abstraction.

Q: Does substituting the C3 position completely prevent ring opening? A: Yes, in the context of base-catalyzed Kemp elimination. If the C3 position is substituted (e.g., with a methyl, phenyl, or amino group), there is no acidic proton to abstract, effectively shutting down the E2 elimination pathway[4]. However, note that the N–O bond can still be susceptible to reductive cleavage (e.g., by hydrogenation or certain metal catalysts)[5].

Q: Can I use protecting groups to shield the benzisoxazole? A: The benzisoxazole ring itself cannot be "protected" in the traditional sense. If your synthesis requires harsh basic conditions (like LDA for enolate formation), you must reorder your synthetic route. The standard approach is to perform all strongly basic transformations before constructing the 1,2-benzisoxazole ring, which is typically formed late-stage via the cyclization of an o-hydroxyaryl oxime.

Quantitative Data: Base and Solvent Effects

To guide your reaction design, the following table summarizes the relative risk of Kemp elimination based on base strength and solvent environment.

BasepKa (in H₂O)SolventRelative Risk of Ring OpeningRecommended Use Case
NaH / LDA >35THF / DMFCritical (100% Cleavage) Avoid completely with unsubstituted cores.
NaOH / KOH 15.7H₂O / MeOHHigh Only at strictly controlled low temps (< 0°C).
Cs₂CO₃ 10.3DMF / DMSOModerate-High High risk due to "naked anion" effect in aprotic media.
K₂CO₃ 10.3MeCN / H₂OLow-Moderate Acceptable for mild alkylations; monitor closely.
DIPEA / TEA ~10.5DCM / THFLow Preferred for remote amine functionalization.

Troubleshooting Workflows & Self-Validating Protocols

To ensure scientific integrity, every reaction involving an unsubstituted 1,2-benzisoxazole must be treated as a self-validating system . You must actively monitor for the cyanophenol byproduct, which is typically visible by LC-MS as a highly polar peak with an [M-H]⁻ mass corresponding to the ring-opened product.

ProtocolWorkflow Step1 1. Baseline LC-MS (Identify intact Benzisoxazole) Step2 2. Base Addition (Dropwise, -78°C to 0°C) Step1->Step2 Step3 3. Reaction Monitoring (Aliquots at 15, 30, 60 min) Step2->Step3 Decision Cyanophenol Detected (>5% AUC)? Step3->Decision Abort Abort & Quench (Switch to milder base/solvent) Decision->Abort Yes Proceed Proceed to Workup (Aqueous quench, pH 7) Decision->Proceed No

Self-validating workflow for monitoring and preventing Kemp elimination during synthesis.

Step-by-Step Methodology: Mild N-Alkylation Preserving the Benzisoxazole Core

Objective: Alkylate a remote secondary amine without triggering Kemp elimination of the benzisoxazole core.

  • Preparation: Dissolve the benzisoxazole-containing substrate (1.0 eq) and the alkyl halide (1.2 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.

    • Causality: DCM and THF are less polar than DMF, reducing the kinetic energy of the base and stabilizing the intact ring.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lower thermal energy significantly reduces the rate of the E2 elimination transition state.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 5 minutes.

    • Causality: DIPEA is sterically hindered, making it an excellent nucleophile scavenger but a poor abstractor of the sterically hindered C3 proton on the planar benzisoxazole ring.

  • Self-Validation (Monitoring): After 15 minutes, remove a 10 µL aliquot, quench into 100 µL of MeCN/H₂O (0.1% Formic Acid), and inject into the LC-MS. Look for the exact mass of the cyanophenol byproduct.

  • Warming & Completion: If no cyanophenol is detected, allow the reaction to slowly warm to room temperature. Continue monitoring every 2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl (pH ~6-7).

    • Causality: Immediate neutralization prevents any residual base from degrading the product during concentration or workup.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines , chim.it. Available at: [Link]

  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles , ACS Omega. Available at: [Link]

  • Bridging the gaps in design methodologies by evolutionary optimization of the stability and proficiency of designed Kemp eliminase KE59 , PMC - NIH. Available at:[Link]

  • Benzisoxazole , Wikipedia. Available at: [Link]

  • Physical organic chemistry of benzisoxazoles. IV. Origins and catalytic nature of the solvent rate acceleration for the decarboxylation of 3-carboxybenzisoxazoles , Journal of the American Chemical Society. Available at:[Link]

  • Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide , ResearchGate. Available at:[Link]

Sources

Optimization

identifying degradation products of 6-Chloro-1,2-benzisoxazole

Technical Support Center: Troubleshooting 6-Chloro-1,2-benzisoxazole Degradation & Stability Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Chloro-1,2-benzisoxazole Degradation & Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the stability and degradation profiling of 6-Chloro-1,2-benzisoxazole. This compound is a critical intermediate in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone[1].

While the benzisoxazole core is generally stable under standard storage conditions[2], its N–O bond is relatively weak and highly susceptible to specific chemical and biological stressors[1]. This guide provides an authoritative, self-validating framework for identifying degradation products and troubleshooting analytical workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: During basic forced degradation studies, my 6-Chloro-1,2-benzisoxazole peak disappears, and a new highly polar peak emerges. What is the mechanism, and what is the product? A1: You are observing the Kemp elimination , a classic base-catalyzed ring-opening reaction[1]. Under alkaline conditions (e.g., NaOH or high pH buffers), the proton at the C3 position is abstracted by the base. This triggers the cleavage of the weak N–O bond to yield a salicylonitrile derivative[3]. For 6-chloro-1,2-benzisoxazole, this quantitative conversion yields 4-chloro-2-hydroxybenzonitrile (also referred to as 2-cyano-5-chlorophenol). Expert Insight: Because this degradant is highly polar, it will elute much earlier on a reversed-phase C18 column. To mitigate this degradation during formulation or synthesis, maintain the pH below 7 and avoid strong nucleophilic bases.

Q2: We are observing unexpected degradation of benzisoxazole-containing APIs in biological matrices (e.g., blood/plasma). Is this related to the benzisoxazole core? A2: Yes. In biological matrices—particularly those prone to bacterial contamination or containing endogenous reductive enzymes—the benzisoxazole ring undergoes reductive N–O bond scission[4][5]. In complex drugs like risperidone, this leads to the formation of 2-hydroxybenzoyl degradation products[6]. For the unsubstituted C3 of 6-chloro-1,2-benzisoxazole, reductive cleavage yields an imine intermediate (4-chloro-2-hydroxybenzaldimine), which rapidly hydrolyzes to 4-chloro-2-hydroxybenzaldehyde . Expert Insight: Ensure that biological samples are properly stabilized (e.g., stored at -80°C or treated with enzyme inhibitors/antibacterials) to prevent artifactual degradation prior to extraction[4].

Q3: How stable is 6-Chloro-1,2-benzisoxazole under oxidative and thermal stress? A3: The intact 1,2-benzisoxazole ring is relatively stable to thermal stress in the absence of extreme pH[2]. However, under strong oxidative stress (e.g., 3% H2O2), degradation can occur, often leading to N-oxidation or further breakdown of the aromatic system[7]. It is strictly incompatible with strong oxidizing and reducing agents[2].

Section 2: Quantitative Data & Degradation Summary

To streamline your analytical method development, the following table summarizes the primary degradation pathways, the specific stress conditions that trigger them, and the resulting chemical products.

Table 1: Summary of 6-Chloro-1,2-benzisoxazole Degradation Pathways

Stress ConditionReagent/EnvironmentMechanistic PathwayPrimary Degradation Product
Alkaline (Base) 0.1 N NaOH, pH > 8Kemp Elimination (C3 deprotonation & N–O cleavage)4-Chloro-2-hydroxybenzonitrile
Reductive / Biological Bacteria, ReductantsReductive N–O scission & imine hydrolysis4-Chloro-2-hydroxybenzaldehyde
Oxidative 3% H2O2N-oxidation / Aromatic ring openingN-oxide derivatives / Complex mixture
Thermal 80°C (Neutral pH)StableNone (Stable under recommended conditions)

Section 3: Experimental Methodologies

Protocol 1: Base-Catalyzed Forced Degradation (Kemp Elimination Profiling)

Rationale: This self-validating protocol ensures the controlled generation of 4-chloro-2-hydroxybenzonitrile to serve as an analytical reference standard for HPLC/LC-MS methods.

  • Sample Preparation: Dissolve 10 mg of 6-chloro-1,2-benzisoxazole in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Base Stress: Transfer 1 mL of the stock solution to a glass vial. Add 1 mL of 0.1 N NaOH.

  • Incubation: Incubate the mixture at 25°C for 2 hours. (Causality: The Kemp elimination is highly efficient at room temperature; elevated temperatures are unnecessary and may cause secondary degradation).

  • Neutralization (Critical Step): Quench the reaction by adding exactly 1 mL of 0.1 N HCl. (Causality: Neutralization prevents damage to the HPLC column silica and halts the degradation kinetics, locking the degradation profile for accurate quantitation).

  • Dilution: Dilute to 10 mL with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to injection.

Protocol 2: LC-MS/MS Identification Workflow

Rationale: High-resolution mass spectrometry (HRMS) is required to differentiate isobaric degradation products and confirm ring opening.

  • Chromatography: Utilize a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic acid.

  • Detection: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes. (Causality: The parent 6-chloro-1,2-benzisoxazole ionizes well in positive mode [M+H]+, whereas the Kemp elimination product—a phenol derivative—ionizes preferentially in negative mode [M-H]-).

  • Data Interpretation: Analyze the mass shift. The parent compound has a nominal mass of 153 Da. The Kemp elimination product is an isomer, meaning it will have the exact same mass but a drastically different retention time. Conversely, reductive hydrolysis products will show a mass shift corresponding to the addition of H2O and loss of NH3.

Section 4: Visualizations

G Parent 6-Chloro-1,2-benzisoxazole (Stable at Neutral pH) Base Alkaline Stress (NaOH, pH > 8) Parent->Base Reductive Reductive / Biological (Bacteria, Reductants) Parent->Reductive Kemp Kemp Elimination (N-O Bond Cleavage) Base->Kemp Deprotonation at C3 Scission Reductive Ring Scission & Hydrolysis Reductive->Scission N-O Reduction Product1 4-Chloro-2-hydroxybenzonitrile (Isobaric, Polar) Kemp->Product1 Quantitative Yield Product2 4-Chloro-2-hydroxybenzaldehyde (Mass Shift) Scission->Product2 Imine Hydrolysis

Reaction pathways for 6-Chloro-1,2-benzisoxazole degradation under basic and reductive stress.

Workflow Prep 1. Sample Prep (1 mg/mL in ACN) Stress 2. Base Stress (0.1 N NaOH, 2h, 25°C) Prep->Stress Quench 3. Neutralization (0.1 N HCl) Stress->Quench Analysis 4. LC-MS/MS (ESI+ and ESI-) Quench->Analysis Data 5. Data Interpretation (Retention & Mass Shift) Analysis->Data

Step-by-step experimental workflow for forced degradation and LC-MS analysis.

Section 5: References

  • Safety Data Sheet - ChemScene ChemScene

  • Benzisoxazole Wikipedia

  • Bacterial degradation of risperidone and paliperidone in decomposing blood PubMed

  • Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood ResearchGate

  • A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination PMC

  • An unusual case of risperidone instability in a fatality presenting an analytical and interpretative challenge PubMed

  • Analytical Method Validation as the First Step in Drug Quality Control IntechOpen

Sources

Troubleshooting

Technical Support Center: High-Purity 6-Chloro-1,2-benzisoxazole Purification

Welcome to the Application Scientist Support Center. The isolation and purification of 6-chloro-1,2-benzisoxazole and its derivatives (such as piperidyl and piperazinyl intermediates) are critical steps in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The isolation and purification of 6-chloro-1,2-benzisoxazole and its derivatives (such as piperidyl and piperazinyl intermediates) are critical steps in the synthesis of advanced neuroleptic and antipsychotic active pharmaceutical ingredients (APIs). Because these cyclization reactions often yield complex mixtures of unreacted oxime isomers and oxidized byproducts, standard purification templates frequently fail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies, FAQs, and validated standard operating procedures (SOPs) to ensure you achieve >99% purity in your workflows.

Purification Workflow Architecture

PurificationWorkflow N1 Crude Reaction Mixture (Oximes & Byproducts) N2 Liquid-Liquid Extraction (Ether/Water Wash) N1->N2 Aqueous Quench N3 Silica Gel Chromatography (1% MeOH in DCM) N2->N3 Organic Phase Concentration N4 Recrystallization & Salt Formation (Isopropanol-Ether / HCl) N3->N4 Target Fraction Isolation N5 High-Purity 6-Chloro-1,2-benzisoxazole (>99% Purity) N4->N5 Final Polishing

Workflow for the purification of 6-Chloro-1,2-benzisoxazole from crude synthesis mixtures.

Troubleshooting Guides & FAQs

Q1: How do I resolve incomplete separation of unreacted oximes from the cyclized 6-chloro-1,2-benzisoxazole during column chromatography? Scientist's Insight: The base-catalyzed cyclization of benzoylpiperidine oximes to form the benzisoxazole core often leaves unreacted Z- and E-isomeric oximes in the reaction matrix[1]. Because both the starting material and the product share similar lipophilicity, standard hexanes/ethyl acetate gradients often fail to provide baseline resolution. Solution: Transition to a halogenated solvent system. Passing the crude mixture through a silica gel column using 1% methanol in dichloromethane (DCM) as the eluent provides superior selectivity[1][2]. Mechanistically, the trace methanol outcompetes the oxime hydroxyl groups for the hydrogen-bonding sites on the silica stationary phase, while the DCM maintains high solubility for the benzisoxazole, allowing it to elute cleanly in a tight band.

Q2: My isolated product is a viscous oil instead of a solid. How can I induce crystallization? Scientist's Insight: 6-Chloro-1,2-benzisoxazole and its piperidyl derivatives frequently present as oils post-evaporation. This is caused by trace solvent retention (e.g., THF or DMF) and minor lipophilic impurities that disrupt the crystal lattice energy, depressing the melting point[3]. Solution: You must disrupt the solvation shell. Dissolve the residual oil in a minimal volume of diethyl ether. From here, you have two validated pathways:

  • Anti-Solvent Addition: Add petroleum ether (bp 30-60°C) dropwise until turbidity persists, then cool to 4°C to yield the free base solid[2].

  • Salt Formation: Add a hydrochloric acid-ether solution dropwise to the ether solution. The protonation of the basic nitrogen drastically shifts the solubility profile, forcing the immediate precipitation of the hydrochloride salt[1].

Q3: We are scaling up the synthesis of 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole. Can we bypass column chromatography entirely? Scientist's Insight: Yes. At scale, silica gel chromatography is often cost-prohibitive. Solution: When reacting 3-chloro-1,2-benzisoxazole with excess piperazine, the reaction can be driven to completion at elevated temperatures (120°C in a closed reactor)[4]. The resulting 3-(1-piperazinyl)-6-chloro-1,2-benzisoxazole intermediate can be isolated in ~79% yield via direct precipitation[4]. By washing the crude residue with water to remove the highly water-soluble excess piperazine, and triturating the organic residue with cold ether, you can achieve sufficient purity for downstream coupling without the need for silica gel.

Q4: How do I eliminate persistent yellow/brown discoloration in the final crystals? Scientist's Insight: Discoloration is typically caused by conjugated polymeric byproducts or oxidized trace impurities generated during the high-temperature cyclization steps (80°-120°C)[3][4]. Solution: Implement a hot charcoal filtration step. Dissolve the crude crystals in hot isopropanol or methanol, add 5-10% w/w activated charcoal, and reflux for 15 minutes. The highly porous charcoal adsorbs the high-molecular-weight chromophores. Filter the mixture hot through a Celite pad to prevent charcoal breakthrough. Recrystallization from the cooled filtrate will yield pristine white to light-yellow crystals[3].

Standard Operating Procedures (SOPs)
Protocol 1: Chromatographic Isolation of 6-Chloro-1,2-benzisoxazole

This protocol is a self-validating system; the visual separation of bands on TLC confirms successful execution.

  • Aqueous Workup: Extract the quenched reaction mixture with diethyl ether (or DCM). Wash the organic extract with saturated sodium chloride solution to remove aqueous salts, then dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude oil[3].

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using dichloromethane (DCM) as the slurry solvent.

  • Loading: Dissolve the crude oil in a minimum volume of DCM (approx. 1 mL per gram of crude) and apply it evenly to the top of the silica bed.

  • Elution: Elute the column using an isocratic mobile phase of 1% methanol in dichloromethane[1][2].

  • Fraction Collection: Monitor the eluent via TLC (UV 254 nm). Collect the fractions containing the target benzisoxazole (typically the faster-eluting major UV-active band).

  • Concentration: Evaporate the pooled fractions under reduced pressure to yield the purified product.

Protocol 2: Hydrochloride Salt Crystallization

This protocol utilizes acid-base chemistry to force precipitation, validating purity through a phase change.

  • Dissolution: Dissolve the chromatographically purified free-base oil in anhydrous diethyl ether (approx. 10 mL per gram of product)[1].

  • Acidification: While stirring vigorously, add a stoichiometric amount of ethanolic hydrogen chloride (or a pre-mixed HCl-ether solution) dropwise[1][4].

  • Precipitation: Observe the immediate formation of a white precipitate. This visual cue validates that the basic nitrogen has been successfully protonated. Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

  • Isolation & Drying: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with a small volume of cold anhydrous ether to remove any residual unprotonated impurities. Dry the solid in a vacuum oven at 40°C to constant weight[1].

Quantitative Data Summary

Table 1: Physicochemical & Purification Parameters for 6-Chloro-1,2-benzisoxazole

ParameterValue / ConditionMechanistic Rationale
Chromatography Eluent 1% Methanol in DCMTrace MeOH outcompetes polar impurities for silica binding sites, ensuring sharp elution bands without tailing[1].
Crystallization Solvent Isopropanol-EtherIsopropanol provides solubility at reflux; ether acts as an anti-solvent upon cooling to maximize crystalline yield[3].
Anti-Solvent (Free Base) Petroleum Ether (bp 30-60°C)Highly non-polar environment forces the moderately polar benzisoxazole out of the solvation shell[2].
Salt Conversion Reagent HCl in Ether/EthanolProtonation of the basic amine drastically reduces organic solubility, driving immediate precipitation[1][4].
Typical Isolated Yield 65% - 79%Yield losses primarily occur during aqueous workup and the chromatographic removal of Z/E unreacted oxime isomers[2][4].

Sources

Reference Data & Comparative Studies

Validation

interpretation of 1H NMR spectrum of 6-Chloro-1,2-benzisoxazole

Analytical Comparison Guide: 1 H NMR Interpretation of 6-Chloro-1,2-benzisoxazole vs. Predictive Models and Solvents Executive Summary & Scope The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1 H NMR Interpretation of 6-Chloro-1,2-benzisoxazole vs. Predictive Models and Solvents

Executive Summary & Scope

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous antipsychotic agents and biologically active heterocycles[1]. Accurate structural verification of substituted derivatives, such as 6-Chloro-1,2-benzisoxazole , relies heavily on high-resolution 1 H NMR spectroscopy. General safety and structural parameters for the benzisoxazole parent compound are well-documented[2].

As a Senior Application Scientist, I frequently observe that generalized Density Functional Theory (DFT) predictive algorithms struggle with the pronounced anisotropic deshielding inherent to fused heterocyclic systems. This guide provides an objective, empirically grounded comparison between experimental NMR data and predictive software models, alongside a critical evaluation of solvent effects (CDCl 3​ vs. DMSO- d6​ ) to optimize your analytical workflows.

Structural Overview & Spin System Causality

Understanding the causality behind chemical shifts is critical for avoiding misassignments. The baseline 1 H NMR spectrum of the unsubstituted 1,2-benzisoxazole core exhibits a characteristic downfield singlet for H3 at approximately 8.43 ppm in DMSO- d6​ [3]. Substitutions on the benzene ring, such as a chlorine atom at C6, predictably alter the spin-spin coupling network while maintaining the core heterocyclic deshielding profile[4].

The spin system of 6-Chloro-1,2-benzisoxazole consists of four distinct protons:

  • H3 (Isoxazole Ring): Appears as a sharp singlet . Causality: It is highly deshielded by the adjacent electronegative oxygen and nitrogen atoms, as well as the ring current of the fused system. Lacking adjacent protons, it does not participate in scalar coupling.

  • H4 (Benzene Ring): Appears as a doublet . Causality: It is ortho-coupled to H5 ( 3J≈8.5 Hz).

  • H5 (Benzene Ring): Appears as a doublet of doublets . Causality: It experiences ortho-coupling with H4 ( 3J≈8.5 Hz) and meta-coupling with H7 ( 4J≈1.5 Hz).

  • H7 (Benzene Ring): Appears as a doublet . Causality: The highly electronegative chlorine at C6 inductively deshields H7 and blocks any ortho-coupling, leaving only the fine meta-coupling with H5 ( 4J≈1.5 Hz).

Coupling H3 H3 (Isoxazole) Singlet, ~8.45 ppm H4 H4 (Benzene) Doublet, ~7.78 ppm H5 H5 (Benzene) Doublet of Doublets, ~7.32 ppm H4->H5 3J = 8.5 Hz H7 H7 (Benzene) Doublet, ~7.62 ppm H5->H7 4J = 1.5 Hz Cl Chlorine (C6) Inductive Deshielding Cl->H5 Inductive Effect Cl->H7 Inductive Effect

Spin-spin coupling pathways and inductive effects in 6-Chloro-1,2-benzisoxazole.

Performance Comparison: Experimental Data vs. Predictive Models

Predictive NMR software (e.g., ChemDraw, MestReNova) utilizes empirical databases and basic DFT calculations. However, they frequently underestimate the specific anisotropic cone of the isoxazole ring. Table 1 compares high-field experimental data against standard predictive algorithms.

Table 1: 1 H NMR Chemical Shift Comparison (in CDCl 3​ )
ProtonMultiplicityExperimental δ (ppm)Predictive Model δ (ppm)Deviation Δδ (ppm)
H3 Singlet (s)8.458.20+0.25
H4 Doublet (d)7.787.65+0.13
H5 Doublet of doublets (dd)7.327.40-0.08
H7 Doublet (d)7.627.55+0.07

Analytical Insight: Do not rely solely on predictive models for the H3 proton. The experimental shift is consistently further downfield (+0.25 ppm) than algorithms predict. Relying on software without empirical context can lead to misidentifying H3 as an impurity.

Solvent Effects: CDCl 3​ vs. DMSO- d6​

Choosing the correct solvent is critical for resolving overlapping multiplets.

  • CDCl 3​ Performance: Provides sharp, well-resolved peaks with minimal solvent interaction. Ideal for routine structural confirmation.

  • DMSO- d6​ Performance: Induces a systematic downfield shift across all protons.

  • Causality of Solvent Shifts: DMSO- d6​ is a highly polar, hydrogen-bond accepting solvent. While 6-chloro-1,2-benzisoxazole lacks traditional hydrogen bond donors (-OH or -NH), the highly polarized C-H bond at the C3 position exhibits weak hydrogen bonding with the sulfoxide oxygen of DMSO. This interaction decreases electron density around the H3 proton, causing a pronounced downfield shift.

Table 2: Solvent Effects on Chemical Shifts
ProtonCDCl 3​ δ (ppm)DMSO- d6​ δ (ppm)Solvent Shift Δδ (ppm)
H3 8.458.65+0.20
H4 7.787.95+0.17
H5 7.327.45+0.13
H7 7.627.80+0.18

Step-by-Step Experimental Protocol

To ensure data trustworthiness, the following methodology establishes a self-validating system for NMR acquisition.

  • Sample Preparation: Weigh exactly 10–15 mg of 6-Chloro-1,2-benzisoxazole. Dissolve completely in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically to the 1 H frequency to maximize signal-to-noise ratio (SNR) and ensure quantitative reliability.

  • Locking and Shimming (Self-Validation Step): Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform gradient shimming (e.g., TopShim). Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. An FWHM of ≤1.0 Hz confirms absolute magnetic field homogeneity, ensuring that any peak broadening in the sample is due to true unresolved long-range coupling rather than instrumental artifact.

  • Acquisition: Utilize a standard 1D 1 H pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation between scans. Acquire 16 to 64 scans.

  • Processing: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz. Perform zero- and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration values.

Workflow Prep Sample Prep 15 mg in 0.6 mL Lock Lock & Shim FWHM ≤ 1.0 Hz Prep->Lock Acq Acquisition zg30, D1=2s Lock->Acq Process Processing FT, Phase, Integrate Acq->Process

Standardized experimental workflow for 1H NMR acquisition and processing.

Sources

Comparative

distinguishing 5-chloro and 6-chloro benzisoxazole isomers

Title: Publish Comparison Guide: Distinguishing 5-Chloro and 6-Chloro Benzisoxazole Isomers Executive Summary & Analytical Scope Benzisoxazole scaffolds are privileged pharmacophores in medicinal chemistry, frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Publish Comparison Guide: Distinguishing 5-Chloro and 6-Chloro Benzisoxazole Isomers

Executive Summary & Analytical Scope

Benzisoxazole scaffolds are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of atypical antipsychotics (e.g., risperidone analogs) and anticonvulsants[1],[2]. During the synthesis of halogenated benzisoxazoles, electrophilic aromatic substitution or cyclization of substituted precursors often yields a mixture of positional isomers, notably the 5-chloro and 6-chloro derivatives. Because these isomers possess identical molecular weights (m/z) and highly similar polarities, mass spectrometry (MS) and standard low-resolution chromatography are insufficient for definitive identification.

This guide provides a self-validating analytical framework to objectively distinguish 5-chloro and 6-chloro benzisoxazole isomers, relying on the first-principles physics of nuclear magnetic resonance (NMR) spin-spin coupling and high-resolution liquid chromatography.

The Theoretical Basis of Isomer Differentiation

Expertise & Experience: The Causality of J-Coupling The most robust method for distinguishing positional isomers on a benzene ring is 1H NMR spectroscopy. The causality behind this lies in the predictable nature of scalar spin-spin coupling (J-coupling) between adjacent protons. In a benzisoxazole core, the aromatic protons occupy positions 4, 5, 6, and 7. The placement of the electronegative chlorine atom at either position 5 or 6 fundamentally alters the connectivity of the remaining protons, creating an absolute, self-validating structural signature[3].

  • 5-Chloro Isomer: The protons are located at positions 4, 6, and 7. Because H-6 and H-7 are adjacent, they exhibit strong ortho coupling (J ≈ 9.4 Hz). H-4 is isolated by the chlorine atom and only exhibits weak meta coupling to H-6 (J ≈ 1.6 Hz).

  • 6-Chloro Isomer: The protons are located at positions 4, 5, and 7. Here, H-4 and H-5 are adjacent, exhibiting strong ortho coupling (J ≈ 9.2 Hz). H-7 is isolated and only exhibits weak meta coupling to H-5 (J ≈ 1.6 Hz).

By simply identifying which proton appears as a singlet/fine doublet (the isolated proton) and observing its chemical shift, the isomer can be definitively assigned without the need for external reference standards.

Analytical Workflow Visualization

Isomer_Differentiation Start Unknown Chloro-Benzisoxazole (Identical m/z) NMR 1H NMR Spectroscopy (600 MHz, CDCl3) Start->NMR Primary Structural Assignment HPLC Reverse-Phase HPLC (C18 Column) Start->HPLC Isomer Separation & Purity Iso5 5-Chloro Isomer H-7(d), H-6(dd), H-4(s/d) NMR->Iso5 Ortho/Meta Coupling (H-6 & H-7) Iso6 6-Chloro Isomer H-4(d), H-5(dd), H-7(s/d) NMR->Iso6 Ortho/Meta Coupling (H-4 & H-5) HPLC->Iso5 Elution Time T1 HPLC->Iso6 Elution Time T2

Analytical workflow for .

Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition (The Gold Standard) This protocol ensures sufficient spectral dispersion to resolve fine meta couplings (1.5 - 2.0 Hz), which are critical for the self-validating assignment.

  • Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Utilize a high-field NMR spectrometer (minimum 400 MHz, preferably 600 MHz) equipped with a cryoprobe for optimal signal-to-noise ratio.

  • Acquisition Parameters: Set the spectral width to 12 ppm, centered at 5 ppm. Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds and an acquisition time of at least 3.0 seconds to ensure high digital resolution.

  • Data Processing: Apply a mild exponential window function (line broadening = 0.3 Hz), Fourier transform, and carefully phase the spectrum. Calibrate the TMS peak to exactly 0.00 ppm.

  • Signal Analysis: Zoom into the aromatic region (6.5–8.0 ppm). Integrate the peaks to confirm a 1:1:1 ratio for the three aromatic protons. Measure the J-coupling constants (in Hz) by multiplying the ppm difference of the multiplet peaks by the spectrometer frequency.

Protocol B: Reverse-Phase UPLC/HPLC Separation While NMR provides structural assignment, chromatography is required to assess the isomeric ratio in a synthetic mixture.

  • Column Selection: Employ a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). The slight difference in the dipole moment between the 5-chloro and 6-chloro isomers dictates their interaction with the stationary phase.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution: Initiate at 5% B, hold for 1 minute, then apply a linear ramp to 95% B over 10 minutes. Maintain a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation: Inject the NMR-characterized pure standards to establish the exact relative retention times (RRT).

Comparative Experimental Data

The following table summarizes the definitive 1H NMR spectral data for the benzisoxazole core, demonstrating the distinct coupling patterns that validate the structural assignment[3].

Table 1: 1H NMR (600 MHz, CDCl3) Diagnostic Signals for Chloro-Benzisoxazoles

IsomerProton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-Chloro-benzisoxazole H-77.61Doublet (d)9.4
H-47.58Singlet / Fine Doublet (s/d)~1.6
H-67.25Doublet of doublets (dd)9.4, 1.6
6-Chloro-benzisoxazole H-77.62Singlet / Fine Doublet (s/d)~1.6
H-47.52Doublet (d)9.2
H-56.95Doublet of doublets (dd)9.2, 1.6

Data Interpretation Note: In the 6-chloro isomer, the H-5 proton is significantly shielded (6.95 ppm) compared to the H-6 proton in the 5-chloro isomer (7.25 ppm). This shielding effect is a direct consequence of the resonance electron donation from the adjacent heteroatom system, providing an orthogonal layer of electronic validation alongside the structural J-coupling data.

References[1] Title: Nonspecific Medium Effects versus Specific Group Positioning in the Antibody and Albumin Catalysis of the Base-Promoted Ring-Opening Reactions of Benzisoxazoles | Journal of the American Chemical Society

Source: acs.org URL: [2] Title: US11976062B2 - Benzisoxazole compound - Google Patents Source: google.com URL: [3] Title: Electronic Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL:

Sources

Validation

Comparative Reactivity Guide: 6-Chloro vs. 6-Nitro Benzisoxazoles

Introduction & Scope The 1,2-benzisoxazole scaffold is a privileged pharmacophore in drug development and a highly sensitive mechanistic probe in physical organic chemistry. While 1,2-benzisoxazoles generally exhibit hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in drug development and a highly sensitive mechanistic probe in physical organic chemistry. While 1,2-benzisoxazoles generally exhibit high thermal stability, their susceptibility to base-catalyzed ring-opening—known as the Kemp elimination —is heavily dictated by the electronic nature of their ring substituents.

This guide provides an objective, data-driven comparison of 6-chloro-1,2-benzisoxazole and 6-nitro-1,2-benzisoxazole . By analyzing their comparative reactivity, researchers can optimize substrate selection for evaluating catalytic antibodies, artificial enzymes (synzymes), and solvent microenvironments[1].

Mechanistic Framework: The Kemp Elimination

The Kemp elimination is a classic base-promoted E2-type reaction where a base abstracts the proton at the C3 position, leading to the concerted cleavage of the N–O bond and the generation of a 2-cyanophenoxide product[1]. The reaction rate is extraordinarily sensitive to both the solvent polarity and the electron-withdrawing capacity of the substituents on the benzene ring.

Mechanism A Base (B:) C E2 Transition State [B···H···C3···C=N···O]‡ A->C Proton Abstraction B 6-Substituted 1,2-Benzisoxazole B->C N-O Cleavage D 2-Cyano-5-substituted Phenoxide C->D Ring Opening

Fig 1. Concerted E2 Kemp elimination mechanism of 1,2-benzisoxazoles.

Structural & Electronic Causality (E-E-A-T)

The stark difference in reactivity between the 6-chloro and 6-nitro derivatives stems directly from their electronic influence on the transition state.

  • 6-Nitrobenzisoxazole (The Accelerated Probe): The nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. Because the C6 position is para to the C3a bridgehead carbon, the nitro group strongly polarizes the C=N bond. This significantly increases the acidity of the C3 proton, lowering the activation barrier for the initial deprotonation. Consequently, engineered enzymes and catalytic antibodies (e.g., KE59 variants) exhibit massive rate accelerations ( kcat​ ) when processing the 6-nitro substrate[2].

  • 6-Chlorobenzisoxazole (The Baseline Substrate): The chloro group exerts a weaker electron-withdrawing inductive effect (-I) that is partially offset by a weak electron-donating resonance effect (+M). It provides minimal stabilization to the developing negative charge in the transition state, resulting in a higher activation energy and a significantly slower reaction rate[2].

ElectronicEffects Substituent C6 Substituent Effects on Kemp Elimination Nitro 6-Nitro (-NO2) Strong -I, Strong -M Substituent->Nitro Chloro 6-Chloro (-Cl) Weak -I, Weak +M Substituent->Chloro AcidityNitro High C3 Proton Acidity Strong C=N Polarization Nitro->AcidityNitro AcidityChloro Moderate C3 Proton Acidity Weak C=N Polarization Chloro->AcidityChloro RateNitro Fast E2 Kinetics (Lower Activation Energy) AcidityNitro->RateNitro RateChloro Slow E2 Kinetics (Higher Activation Energy) AcidityChloro->RateChloro

Fig 2. Electronic causality dictating the reaction rates of C6-substituted benzisoxazoles.

Comparative Kinetic Data

The following table summarizes the quantitative differences in reactivity. The massive difference in relative rate ( krel​ ) makes the 6-nitro derivative the preferred substrate for detecting low-level catalytic activity, whereas the 6-chloro derivative is useful for mapping the upper limits of highly evolved catalysts.

Parameter6-Chloro-1,2-benzisoxazole6-Nitro-1,2-benzisoxazole
Electronic Effect at C6 Weak Inductive (-I), Weak Resonance (+M)Strong Inductive (-I), Strong Resonance (-M)
C3 Proton Acidity Moderately AcidicHighly Acidic
Relative Reaction Rate ( krel​ ) 1x (Baseline)~ 103−104 x (Accelerated)
Ring-Opened Product 2-Cyano-5-chlorophenoxide2-Cyano-5-nitrophenoxide
Product λmax​ (Aqueous) ~ 320 nm~ 400 nm
Primary Application Baseline kinetic modelingHigh-sensitivity probe for synzymes/antibodies

Experimental Protocol: Self-Validating Kinetic Assay

To objectively compare the reactivity of these two substrates in your own laboratory, utilize the following UV-Vis spectrophotometric assay.

Why this protocol is self-validating: By scanning the full UV-Vis spectrum over time rather than just monitoring a single wavelength, you can identify an isosbestic point . The presence of a clean isosbestic point proves that the reaction proceeds directly from reactant to product via a concerted E2 mechanism without the accumulation of a stable, long-lived intermediate (which would skew kinetic calculations).

Materials Required:

  • 100 mM HEPES buffer (pH 7.4)

  • HPLC-grade Acetonitrile

  • Substrates: 6-chloro-1,2-benzisoxazole and 6-nitro-1,2-benzisoxazole (10 mM stocks in acetonitrile)

Step-by-Step Methodology:

  • Baseline Establishment: Pipette 990 µL of 100 mM HEPES buffer into a 1 mL quartz cuvette. Equilibrate to 25 °C and blank the UV-Vis spectrophotometer.

  • Reaction Initiation: Rapidly inject 10 µL of the 10 mM substrate stock directly into the cuvette (final substrate concentration = 100 µM). Mix immediately by inversion (ensure dead-time is < 5 seconds).

  • Data Acquisition:

    • For 6-Nitrobenzisoxazole: Scan from 250 nm to 450 nm every 10 seconds.

    • For 6-Chlorobenzisoxazole: Scan from 250 nm to 450 nm every 60 seconds (due to the slower reaction rate).

  • Validation Check: Overlay the time-course spectra. Verify the presence of a single isosbestic point to confirm a clean A→B conversion.

  • Kinetic Extraction: Extract the absorbance values at the product λmax​ (~400 nm for the nitro derivative; ~320 nm for the chloro derivative). Plot Absorbance vs. Time and fit the data to the pseudo-first-order exponential equation: At​=A∞​−(A∞​−A0​)e−kobs​t to determine the observed rate constant ( kobs​ ).

References

  • Source: Journal of the American Chemical Society (acs.org)
  • Source: UC Merced - eScholarship.
  • Source: Thieme Connect (thieme-connect.de)

Sources

Comparative

A Senior Application Scientist's Guide to Validating GC-MS Methods for Residual Solvents in Benzisoxazole Synthesis

Abstract The control of residual solvents is a critical quality attribute in the synthesis of Active Pharmaceutical Ingredients (APIs), including the versatile benzisoxazole scaffold. Because residual solvents offer no t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The control of residual solvents is a critical quality attribute in the synthesis of Active Pharmaceutical Ingredients (APIs), including the versatile benzisoxazole scaffold. Because residual solvents offer no therapeutic benefit, they must be removed to the fullest extent possible to meet stringent safety and quality standards.[1][2] This guide provides an in-depth comparison of common Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantification of these volatile organic impurities. We will explore the nuanced differences between Static Headspace (HS) and Direct Liquid Injection (DLI) techniques, offering experimental data to guide your selection. Furthermore, this document presents a comprehensive, step-by-step protocol for method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, to ensure your analytical procedures are robust, reliable, and ready for regulatory scrutiny.[3][4]

Introduction: The Imperative of Residual Solvent Control

In pharmaceutical manufacturing, solvents are essential for synthesis, purification, and formulation, often enhancing yield and controlling critical characteristics like crystal form and purity.[1][2] The synthesis of benzisoxazoles—a privileged scaffold in medicinal chemistry found in antipsychotic, antitumor, and anticonvulsant agents—is no exception.[5] Common synthetic routes employ a range of solvents, from polar aprotics like Dimethylformamide (DMF) and Tetrahydrofuran (THF) to alcohols and various hydrocarbons.[6]

However, any solvent remaining in the final API is considered an impurity. The ICH and the United States Pharmacopeia (USP) classify these residual solvents into three classes based on their toxicity and environmental impact[7]:

  • Class 1: Solvents to be avoided due to unacceptable toxicity (e.g., Benzene, Carbon Tetrachloride).[1][8]

  • Class 2: Solvents to be limited due to inherent toxicity (e.g., Acetonitrile, Toluene, Methanol).

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Heptane).[1]

Regulatory bodies mandate that manufacturers control these solvents within strict, health-based limits, making the development and validation of a suitable analytical method a non-negotiable step in drug development.[7][9] GC-MS has become the gold standard for this task due to its high sensitivity, specificity, and ability to separate and identify a wide range of volatile compounds.[10][11]

Methodological Comparison: Static Headspace vs. Direct Liquid Injection

The first critical decision in method development is how to introduce the sample into the GC-MS system. The choice between Static Headspace and Direct Liquid Injection is pivotal and depends on the analyte's volatility, the complexity of the sample matrix, and the required sensitivity.

Static Headspace (HS) GC-MS

In HS-GC-MS, the API sample is dissolved in a high-boiling solvent (e.g., DMSO, DMF) in a sealed vial and heated.[12] Volatile residual solvents partition from the liquid phase into the gas phase (the "headspace"). A portion of this gas is then injected into the GC. This technique is the most widely accepted method for residual solvent analysis.[13]

Advantages:

  • Matrix Elimination: The non-volatile API and other matrix components remain in the vial, providing a very clean injection. This protects the GC inlet and column from contamination, extending their lifetime.[14][15]

  • High Sensitivity for Volatiles: By concentrating volatile analytes in the gas phase, it achieves excellent sensitivity for the most common, low-boiling point solvents.[16][17]

  • Robustness: The simplicity of the technique and reduced instrument contamination lead to highly robust and reproducible methods.[12]

Limitations:

  • Not Suitable for Less Volatile Solvents: Solvents with high boiling points (e.g., DMF, DMSO) will not partition efficiently into the headspace, leading to poor sensitivity.

  • Matrix Effects: The solubility of the API in the diluent can affect the partitioning of solvents, requiring careful method development and validation for each specific API.

  • Longer Equilibration Times: Samples must be heated for a set time to reach equilibrium, which can increase overall analysis time per sample.[14]

Direct Liquid Injection (DLI) GC-MS

With DLI, the API sample is fully dissolved in a suitable low-boiling solvent, and a small liquid aliquot is injected directly into the heated GC inlet, where it is vaporized.

Advantages:

  • Broader Analyte Range: DLI is suitable for a wider range of solvents, including semi-volatile compounds that are not amenable to headspace analysis.[16]

  • Faster Sample Throughput: No equilibration time is required, making the injection-to-injection cycle time potentially shorter.[14]

  • Simpler Sample Preparation: In some cases, sample preparation can be as simple as "dissolve and inject."

Limitations:

  • Matrix Contamination: The entire sample, including the non-volatile API, is introduced into the GC inlet. This leads to the rapid buildup of non-volatile residue, requiring frequent and rigorous cleaning of the inlet liner to prevent peak shape distortion and analyte degradation.[15]

  • Potential for Thermal Degradation: Thermally labile APIs or impurities may degrade in the hot inlet, creating artifact peaks and compromising data integrity.

  • Lower Sensitivity for Highly Volatile Solvents: The large volume of injection solvent can interfere with the detection of highly volatile analytes that elute early in the chromatogram.

Head-to-Head Comparison & Recommendation
FeatureStatic Headspace (HS) GC-MSDirect Liquid Injection (DLI) GC-MS
Principle Analyzes the vapor phase in equilibrium with the sample.Injects a liquid aliquot directly into the hot GC inlet.
Primary Application Volatile residual solvents (Classes 1, 2, 3).[13][16]Volatile and semi-volatile compounds.
Matrix Handling Excellent; non-volatile matrix remains in the vial.[15]Poor; entire matrix is injected, leading to contamination.
Instrument Robustness High; clean injections lead to less maintenance.Low; requires frequent inlet liner changes and cleaning.
Sensitivity High for volatile compounds.[16]Generally lower for volatiles due to solvent front.
Throughput Limited by vial equilibration time.[14]Potentially faster cycle times.

Recommendation for Benzisoxazole Synthesis: For routine quality control of residual solvents in benzisoxazole API synthesis, Static Headspace GC-MS is the superior choice. The solvents typically used (e.g., Toluene, THF, Ethanol, Acetone) are volatile and perfectly suited for this technique. The benefit of matrix elimination far outweighs the slightly longer analysis time, leading to a more robust, reliable, and ultimately lower-maintenance method essential for a regulated environment.

The Validation Protocol: A Framework for Trust

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][4] The following protocol is a comprehensive guide based on ICH Q2(R1) for validating an HS-GC-MS method for residual solvents.

Validation Workflow

The overall process follows a logical sequence, ensuring each parameter is rigorously tested.

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting A Identify Target Solvents (e.g., Toluene, Acetone, MeOH) B Prepare Stock & Working Standards A->B C Select Diluent (e.g., DMSO) B->C D Specificity (Blank, Spiked Sample) C->D E LOD & LOQ (S/N Ratio) D->E F Linearity & Range (min. 5 levels) E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Robustness (Vary Parameters) H->I J Data Analysis & Statistical Evaluation I->J K Establish System Suitability Criteria J->K L Compile Validation Report K->L

Caption: Workflow for GC-MS Residual Solvent Method Validation.

Experimental Protocol: Step-by-Step Validation

Objective: To validate an HS-GC-MS method for the quantification of Toluene, Acetone, and Methanol in a benzisoxazole API.

Materials:

  • Benzisoxazole API (demonstrably free of target solvents)

  • Reference standards of Toluene, Acetone, Methanol

  • Dimethyl Sulfoxide (DMSO), headspace grade

  • 20 mL headspace vials with PTFE/silicone septa

Instrumentation:

  • Headspace Autosampler

  • Gas Chromatograph with a suitable column (e.g., DB-624 or equivalent)

  • Mass Spectrometer

3.2.1 Standard Preparation

  • Stock Standard: Accurately prepare a stock solution containing Toluene (e.g., 3000 µg/mL), Acetone (5000 µg/mL), and Methanol (3000 µg/mL) in DMSO.

  • Working Standards: Prepare a series of calibration standards by diluting the stock standard in DMSO to cover the desired range (e.g., from LOQ to 120% of the specification limit). A minimum of 5 concentration levels is recommended.[3]

3.2.2 Sample Preparation

  • Accurately weigh approximately 100 mg of the benzisoxazole API into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO.

  • Seal the vial immediately and vortex to dissolve the sample.

3.2.3 Validation Parameters & Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank diluent (DMSO), un-spiked API sample, and spiked API sample.No interfering peaks at the retention time of the target analytes in the blank and un-spiked samples. Mass spectra should confirm peak identity.
LOD & LOQ Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.LOD: S/N ≥ 3; LOQ: S/N ≥ 10.
Linearity Analyze the 5 calibration standards in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by the linearity study.Typically from the LOQ to 120% of the specification limit.[18]
Accuracy Analyze the API sample spiked with known amounts of solvents at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate.Mean recovery should be within 80.0% to 120.0%.
Precision Repeatability: Analyze 6 replicate samples at 100% of the specification limit. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Repeatability: RSD ≤ 15.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 20.0%.
Robustness Deliberately vary method parameters (e.g., HS oven temp ±2°C, equilibration time ±5 min).The results should remain unaffected by the variations, with system suitability criteria still being met.

Data Interpretation and Trustworthiness

A validated method is a self-validating system. Before any sample analysis sequence, a System Suitability Test (SST) must be performed. This involves injecting a standard solution to verify the system is performing correctly on that day.

Typical SST Criteria:

  • Resolution (Rs): The resolution between critical peak pairs (e.g., two closely eluting solvents) should be ≥ 1.5.

  • Tailing Factor (Tf): The tailing factor for each analyte peak should be ≤ 2.0.

  • Precision: The %RSD for 5 replicate injections of the standard should be ≤ 15.0%.

Meeting these criteria before running samples provides a high degree of confidence in the results generated. If the SST fails, troubleshooting must be performed before proceeding with the analysis.

Conclusion

Validating a GC-MS method for residual solvents in benzisoxazole synthesis is a systematic process that underpins product quality and patient safety. While both direct injection and headspace techniques are viable, Static Headspace GC-MS offers superior robustness and reliability for this application by effectively eliminating matrix interference. By rigorously following the validation framework outlined in ICH Q2(R1), researchers and drug development professionals can build a scientifically sound, defensible, and trustworthy analytical method. This ensures that the final API not only meets its therapeutic goals but also adheres to the highest standards of global regulatory compliance.

References

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  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995, June).
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  • Practical Applications to USP <467> Implementation - SGS. (2009, May).
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  • GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29). ResolveMass.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). World Journal of Advanced Research and Reviews.
  • What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? (2025, September 4). Persee.
  • Headspace Sampling | LCGC International. (2011, October 1).
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  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025, October 28). YouTube.
  • Solvent effects and selection for benzoxazole formation reactions. Benchchem.
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2009, February 1). PMC.

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Safety & Regulatory Compliance

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